Methacycline is semisynthetically derived from Oxytetracycline [1] [2]. A common industrial synthesis involves a two-step process from Oxytetracycline, proceeding through an intermediate hemiketal or sulfonation product [3] [2]. The following diagram illustrates this primary synthesis pathway:
Industrial synthesis pathway of Methacycline from Oxytetracycline [3] [2]
Methacycline hydrochloride is the salt form, prepared by taking advantage of the basic dimethylamino group, which protonates and readily forms a salt in hydrochloric acid solutions. This hydrochloride form is the preferred formulation for pharmaceutical applications [4].
As a tetracycline antibiotic, this compound is a protein synthesis inhibitor. Its primary mechanism is bacteriostatic, meaning it inhibits bacterial growth and replication rather than directly killing the cells [5].
The following chart details its mechanism of action at the molecular level:
Stepwise mechanism of antibacterial action for this compound [5] [6]
A secondary mechanism involves the chelation of divalent metal ions (such as magnesium and calcium), which are crucial cofactors for many bacterial enzymes. This disruption further impairs bacterial metabolic processes [5].
For research and quality control purposes, certified pharmaceutical secondary standards of this compound are available. These are suitable for analytical techniques including HPLC and gas chromatography [7].
The table below summarizes key pharmacological parameters and analytical applications:
| Property | Description / Value |
|---|---|
| Mechanism | Protein synthesis inhibitor; binds to 30S ribosomal subunit [5] [6] |
| Antimicrobial Spectrum | Broad-spectrum; Gram-positive and Gram-negative bacteria [6] [7] |
| Absorption | Approximately 58% absorbed [6] |
| Protein Binding | 75-78% [6] |
| Half-life | Approximately 14 hours [6] |
| Primary Analytical Methods | HPLC, Gas Chromatography (as a pharmaceutical standard) [7] |
This compound is effective against a wide range of pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Mycoplasma pneumoniae [5]. Its primary clinical use is for the treatment of acute bacterial exacerbations of chronic bronchitis [6].
Beyond human medicine, it is also used in veterinary health applications for treating bacterial infections in livestock and in pharmaceutical manufacturing as a reference standard and raw material [8] [7].
Bacterial resistance to this compound can occur through several well-established mechanisms [5]:
Methacycline hydrochloride exerts a bacteriostatic effect, meaning it inhibits bacterial growth and replication, which allows the host's immune system to effectively clear the infection [1].
Bacterial resistance to methacycline and other tetracyclines can develop through several key mechanisms, which are crucial to understand for drug development [1].
Research has identified a potentially separate mechanism of action, positioning this compound as a potent inhibitor of the epithelial-mesenchymal transition (EMT) [4] [5]. The quantitative data from these studies is summarized below:
| Biological Activity | Experimental Context (In Vitro) | Quantitative Result |
|---|---|---|
| EMT Inhibition | TGF-β1-induced EMT in A549 cells (a human alveolar epithelial cell line) [4] | IC₅₀ ≈ 5 μM [4] [5] |
| Target Protein Inhibition | TGF-β1-induced primary alveolar epithelial cells; 48-hour treatment [4] | Inhibited α-smooth muscle actin, Snail1, and collagen I at 10-20 μM [4] |
| Signaling Pathway Inhibition | TGF-β1-induced primary alveolar epithelial cells [4] | Inhibited JNK, p38, and Akt activation at 10-20 μM; No effect on Smad or β-catenin signaling [4] |
This non-antibiotic mechanism involves a distinct pathway, as illustrated below:
For researchers aiming to investigate the EMT-inhibitory effects of this compound, the following protocols detail key in vitro and in vivo methodologies.
This protocol is used to assess the inhibition of TGF-β1-induced EMT in epithelial cell lines.
This model evaluates the anti-fibrotic efficacy of this compound.
The dual mechanisms of action for this compound make it a compelling subject for further research. Its well-established role as a protein synthesis inhibitor provides a foundation, while its newly discovered EMT-inhibitory function opens promising avenues for drug repurposing, particularly in anti-fibrotic therapy.
Methacycline hydrochloride, a tetracycline-class antibiotic, primarily functions as a bacteriostatic agent by inhibiting protein synthesis in susceptible bacteria [1] [2].
The following diagram illustrates this primary inhibitory mechanism on the 30S ribosomal subunit.
Diagram of methacycline's primary mechanism: binding the 30S ribosomal A-site to prevent aminoacyl-tRNA accommodation and inhibit protein synthesis.
The table below summarizes key quantitative findings from studies on tetracycline-class antibiotics, which are relevant to understanding methacycline's binding and resistance profile.
| Antibiotic | Effect of 16S rRNA Resistance Mutations (Fold Increase in MIC) | Key Binding Site Identified via Chemical Probing | Susceptibility to Resistance Mechanisms |
|---|---|---|---|
| Tetracycline | 4 to 8-fold increase [7] | Primary site (C1054); Secondary site (A892) [7] | Efflux pumps, Ribosomal protection, Enzyme inactivation [1] [2] |
| Tigecycline | 4-fold increase [7] | Primary site (C1054) only [7] | Less susceptible to efflux and ribosomal protection [5] |
| Omadacycline | 4 to 8-fold increase [7] | Primary site (C1054) only [7] | Designed to overcome major resistance mechanisms [7] |
| Methacycline | Information not explicitly specified in search results | Information not explicitly specified in search results | Efflux pumps, Ribosomal protection proteins [1] |
Researchers use several biochemical methods to characterize how tetracycline antibiotics like methacycline interact with the ribosome.
Chemical Probing with Dimethyl Sulfate (DMS):
Fe²⁺-mediated Fenton Cleavage:
Initiation Complex Assembly for Kinetic Studies:
Current research continues to refine the understanding of how tetracyclines interact with the ribosome.
Debate on Binding Specificity: While the primary A-site is well-characterized, studies have identified several secondary binding sites, and there is not yet full agreement on the exact topography of these sites [4]. Some evidence suggests that the planar structure of tetracyclines may allow them to intercalate into double-stranded RNA structures, and their broad activity might be due to a more generalized effect on RNA function than previously thought [4].
Inhibition of Translation Initiation: Beyond blocking elongation, recent studies show that tetracyclines (e.g., Oxytetracycline, Demeclocycline, Tigecycline) can also inhibit the initiation phase of protein synthesis. They induce a compact conformation of initiation factor IF3 on the 30S subunit and stabilize the binding of IF1, which delays the joining of the 50S subunit and slows the progression to elongation [5].
Structural Insights from Newer Analogs: Cryo-EM structures of tigecycline bound to human mitochondrial ribosomes reveal an additional, potent mechanism where it can directly block the peptidyl transferase center (PTC) [8]. While not directly shown for methacycline, this reveals a potential for diverse interactions within the ribosome across different tetracycline compounds.
Methacycline hydrochloride enters the bacterial cell and reversibly binds to the 16S rRNA component of the 30S ribosomal subunit [1] [2]. This binding physically blocks the association of aminoacyl-tRNA with the ribosomal A site, halting the elongation of the peptide chain and thereby inhibiting protein synthesis [1]. Without the production of essential proteins, bacterial growth is stopped (bacteriostatic effect), allowing the host's immune system to clear the infection [1].
A secondary mechanism involves the chelation of divalent metal ions (e.g., Mg²⁺, Ca²⁺), which are cofactors for many bacterial enzymes. Disrupting the availability of these ions further impairs bacterial metabolic processes [1].
Bacterial resistance to methacycline can occur through three primary mechanisms, as shown in the diagram below.
Methacycline is active against a wide variety of pathogens [1] [2]. A 1972 study compared its activity to other tetracyclines against standard bacterial and L-forms [3].
| Bacterial Form / Strain | Relative Susceptibility to Methacycline |
|---|---|
| Gram-positive Bacteria | |
| Streptococcus pneumoniae | Effective [1] |
| Staphylococcus aureus | Effective (study included 3 strains) [3] |
| Streptococcus faecalis & related | Effective [3] |
| Gram-negative Bacteria | |
| Haemophilus influenzae | Effective [1] |
| Escherichia coli | Effective (study included 2 strains) [3] |
| Proteus mirabilis | Effective (study included 2 strains) [3] |
| Klebsiella pneumoniae | Effective [3] |
| Pseudomonas aeruginosa | Tested [3] |
| Atypical Bacteria & Protozoa | |
| Mycoplasma pneumoniae | Effective [1] |
| Agents of trachoma, psittacosis | Effective [2] |
| Bacterial L-forms | |
| Most L-forms | Generally more susceptible than their parent bacterial forms [3] |
| Sarcina flava L-form | Less susceptible than its parent bacterial form [3] |
An early study determined minimum inhibitory concentrations (MICs) using a broth microtitration technique [3]. This method generally found that methacycline and related tetracyclines were more active against the L-forms of most bacteria than against their parent bacterial forms [3].
Research in animal models has demonstrated methacycline's effectiveness. In a bleomycin-induced pulmonary fibrosis model, this compound (administered at 100 mg/kg/day via intraperitoneal injection) improved survival and attenuated markers of epithelial-mesenchymal transition (EMT) and fibrogenesis [4] [5]. Treatment began 10 days after the initial injury, modeling a therapeutic rather than preventive intervention [4].
Understanding the drug's properties is crucial for experimental design.
| Parameter | Value / Description | Reference |
|---|---|---|
| Absorption | Approximately 58% absorbed | [2] |
| Protein Binding | 75-78% | [2] |
| Half-life | Approximately 14 hours | [2] |
| Solubility (for in vitro work) | DMSO: ~50 mg/mL (104.41 mM) Water: ~6.67 mg/mL (13.93 mM) | [4] |
Beyond its classical antibacterial use, methacycline has been identified as a potent inhibitor of epithelial-mesenchymal transition (EMT) in research settings, with an IC50 of roughly 5 μM in A549 cells (a human alveolar epithelial cell line) [4] [5]. It has been shown to block TGF-β1-induced EMT in vitro and fibrogenesis in vivo without directly affecting TGF-β1 Smad signaling. Instead, it inhibits non-Smad pathways, including c-Jun N-terminal kinase (JNK), p38, and Akt activation [4]. This opens potential research avenues in areas like pulmonary fibrosis [4].
The industrial production of Methacycline hydrochloride uses Oxytetracycline as the starting material. The synthesis is a two-step process involving an initial oxidation/sulfonation followed by a dehydration step [1].
Synthesis Pathway for Methacycline from Oxytetracycline
An alternative route involves the formation of an 11α-chlorinated intermediate as a precursor for further antibiotics like Doxycycline [2] [1]. In this method, Oxytetracycline is first reacted with N-chlorosuccinimide to form 11α-chlorotetracycline-6,12-hemiketal. This intermediate is then dehydrated, typically using liquid Hydrogen Fluoride (HF), to yield 6-methylene-11α-chloro tetracycline, which is a direct precursor to Methacycline [1].
The table below summarizes the core technical data for this compound, which is the final product of the synthesis pathway [3] [4] [5].
| Characteristic | Specification |
|---|---|
| CAS Registry Number | 3963-95-9 [4] [5] |
| Molecular Formula | C₂₂H₂₃ClN₂O₈ [4] [5] |
| Molecular Weight | 478.88 g/mol [4] [5] |
| IUPAC Name | (4S,4aR,5S,5aR,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methylidene-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride [5] |
| Appearance | Solid, crystalline powder (meets USP crystallinity requirements) [3] |
| Solubility | Soluble in water (~5 mg/mL) and DMSO [6]. |
The synthesis information is derived from established chemical literature and patent filings [2] [1]. For a laboratory intending to reproduce this synthesis, it is critical to consult the original patent documents (such as CN103467336A) for exhaustive details on stoichiometry, temperature, pressure, reaction time, and work-up procedures [2]. Special attention must be paid to the safety protocols for handling hazardous reagents like hydrogen fluoride (HF).
Methacycline hydrochloride is a broad-spectrum, semisynthetic tetracycline antibiotic [1] [2]. The table below summarizes its core properties and available pharmacokinetic data.
Table 1: this compound Profile and Pharmacokinetic Data
| Aspect | Details |
|---|---|
| Molecular Formula | C₂₂H₂₃ClN₂O₈ [2] |
| Molecular Weight | 478.9 g/mol [2] |
| Mechanism of Action | Bacteriostatic; binds to the 30S ribosomal subunit, inhibiting protein synthesis. [1] [3] |
| Primary Indications | Respiratory tract, urinary tract, and skin infections caused by susceptible bacteria. [1] |
| Half-Life (Animal Data) | Approximately 12-18 hours in rodents. [4] |
| Excretion | Primarily renal (40-60% unchanged) and biliary (20-30%). [4] |
Beyond its antibacterial use, recent research explores Methacycline's role in inhibiting TGF-β1-induced Epithelial-to-Mesenchymal Transition (EMT), relevant to fibrotic diseases [4]. The following diagram outlines this signaling pathway and Methacycline's inhibitory role.
Diagram 1. Methacycline inhibits TGF-β1-induced EMT by blocking non-Smad signaling pathways.
Table 2: Key Experimental Protocols for EMT Inhibition
| Assay Type | Protocol Summary | Key Findings |
|---|
| In Vitro: EMT Phenotype Analysis [4] | - Cell Line: A549 human alveolar epithelial cells.
Methacycline hydrochloride is a second-generation, semisynthetic tetracycline antibiotic derived from oxytetracycline [1] [2]. It is characterized by a hydrogenated tetraphenyl-ring perhydrophenanthrene structure and is chemically described as (4S,4aR,5S,5aR,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methylidene-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride [3].
This antibiotic exhibits broader antimicrobial activity and improved pharmacokinetic properties compared to earlier tetracyclines, including better bioavailability and an extended half-life of approximately 14 hours [4] [3]. Its chemical stability surpasses that of other tetracycline-class antibiotics, allowing prolonged circulation in the bloodstream and persistence in the environment [2].
This compound primarily functions as a protein synthesis inhibitor in susceptible bacteria [5] [6]. The detailed molecular mechanism involves:
Beyond its antimicrobial activity, methacycline has demonstrated inhibition of matrix metalloproteinases (MMPs), which does not contribute to antibiotic effects but has led to research on chemically modified tetracyclines for treating rosacea, acne, and various neoplasms [5] [3]. Recent research also identifies methacycline as a potent epithelial-mesenchymal transition (EMT) inhibitor that blocks EMT in vitro and fibrogenesis in vivo without directly affecting TGF-β1 Smad signaling [7].
The following diagram illustrates the primary mechanism of action and secondary pharmacological effects:
The table below summarizes fundamental chemical, pharmacological, and market information for this compound:
| Property Category | Specification |
|---|
| Chemical Identifiers | CAS No.: 3963-95-9 (hydrochloride); 914-00-1 (base) [7] [3] Molecular Formula: C22H23ClN2O8 (hydrochloride) [7] Molecular Weight: 478.88 g/mol (hydrochloride) [7] | | Solubility Profile | DMSO: 50 mg/mL (104.41 mM) [7] Water: 6.67 mg/mL (13.93 mM) [7] | | Antimicrobial Spectrum | Gram-positive bacteria (pneumococci, streptococci, staphylococci) [5] [3] Gram-negative bacteria (E. coli, salmonella, shigella) [5] [3] Atypical pathogens: Rickettsia, Mycoplasma, Chlamydia [2] [3] | | Pharmacokinetic Parameters | Oral Absorption: ~58% [3] Protein Binding: 75-78% [3] Elimination Half-Life: ~14 hours [3] | | Research Applications | Antimicrobial testing [7] [2] EMT and fibrosis research [7] MMP inhibition studies [5] [3] | | Market Information | Global Market (2024): ~USD 224 million [4] Projected CAGR (2024-2032): ~5.6% [4] |
This compound serves as a critical tool in biomedical research, particularly in:
The environmental persistence of methacycline has become a significant research focus:
The following workflow outlines a standard protocol for evaluating EMT inhibition using this compound:
Key Considerations:
For pulmonary fibrosis research, the following protocol is recommended:
Methacycline is not approved by the US FDA but has regulatory approval in other jurisdictions [3]. The global market is experiencing steady growth, with key manufacturers including Tonglian Group, Suzhou No.5 Pharmaceutical Factory, Changzhou Pharmaceutical, and European firms such as Cantabria Labs and Sirton Medicare Spa [4].
The market is segmented by:
This compound remains a valuable compound in scientific research, particularly for studying bacterial protein synthesis, EMT processes, and fibrotic diseases. Its well-characterized mechanism of action, established experimental protocols, and dual utility as both an antimicrobial and EMT inhibitor make it a versatile research tool.
Future research directions include:
The table below summarizes the core characteristics of methacycline hydrochloride:
| Property | Description |
|---|---|
| Antibiotic Class | Tetracycline [1] [2] |
| Primary Mechanism | Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing aminoacyl-tRNA attachment [1]. |
| Spectrum of Activity | Broad-spectrum; effective against various Gram-positive and Gram-negative bacteria [3] [1]. |
| Pharmacological Effect | Bacteriostatic (inhibits bacterial growth and replication) [1]. |
| Secondary Mechanism | Chelates divalent metal ions (e.g., Mg²⁺, Ca²⁺), disrupting bacterial enzyme function [1]. |
| Research Application | Potent inhibitor of epithelial-mesenchymal transition (EMT) [2]. |
The core antibacterial mechanism of this compound can be visualized as follows:
This compound binds to the bacterial 30S ribosomal subunit, preventing tRNA attachment and inhibiting protein synthesis [1].
Beyond its antibacterial use, this compound is a valuable research tool. Key quantitative data and experimental findings are summarized below:
| Parameter | Value / Detail | Context / Reference |
|---|---|---|
| IC₅₀ for EMT Inhibition | ~5 μM | Inhibition of A549 cell epithelial-mesenchymal transition (EMT) [2]. |
| In Vitro Concentration | 10 - 20 μM | Inhibits TGF-β1-induced markers (α-SMA, Snail1, Collagen I) in primary alveolar epithelial cells [2]. |
| In Vivo Dosage | 100 mg/kg/day | Intraperitoneal injection in a bleomycin-induced pulmonary fibrosis model [2]. |
| Solubility (DMSO) | 50 mg/mL (104.41 mM) | For in vitro stock solution preparation [2]. |
| Solubility (Water) | 6.67 mg/mL (13.93 mM) | Requires ultrasonication for dissolution [2]. |
| CAS Number | 3963-95-9 | Unique chemical identifier [2]. |
Research indicates that this compound effectively blocks EMT, a key process in fibrosis and cancer metastasis. It inhibits TGF-β1-induced activation of non-Smad signaling pathways (JNK, p38, Akt) in alveolar epithelial cells without affecting Smad or β-catenin transcriptional activity [2].
This methodology is used to study the inhibition of TGF-β1-induced epithelial-mesenchymal transition (EMT) in cells [2].
This protocol evaluates the anti-fibrotic efficacy of this compound in an animal model [2].
Potentiometric sensors for Methacycline Hydrochloride operate on the principle of an ion-exchange mechanism across a polymeric membrane. The membrane contains an ion-pair complex formed between the protonated methacycline cation and a lipophilic counter-anion, which acts as the electroactive material [1]. The potential difference generated across this membrane, which is selective for the methacycline ion, is measured against a reference electrode and is proportional to the logarithm of the methacycline concentration, following the Nernst equation [1].
Two primary types of sensors are detailed in the literature:
This protocol is for the phosphotungstate ion-pair, which was used in the Internal Solid Contact Sensor [2].
This protocol outlines the steps for constructing the Pt/PPy/PVC(MC-PT) sensor [2] [3].
The workflow for the ISCS fabrication is summarized in the following diagram:
This is a general procedure for quantitative measurement using the prepared sensor [1].
The table below summarizes the performance parameters of two types of methacycline sensors as reported in the literature.
Table 1: Performance comparison of different this compound sensors.
| Parameter | PVC Membrane Electrode (MC-TPB) [1] | Internal Solid Contact Sensor (MC-PT) [2] [3] |
|---|---|---|
| Linear Range (M) | 6.0 × 10⁻⁶ – 3.0 × 10⁻² | 6.4 × 10⁻⁶ – 3.0 × 10⁻³ |
| Slope (mV/decade) | 52.9 | 52.4 ± 0.2 |
| Detection Limit (M) | 3.4 × 10⁻⁶ | 4.4 × 10⁻⁶ |
| Response Time | < 15 seconds | < 5 seconds |
| Optimal pH | 2.6 | 2.7 |
| Average Recovery (%) | 99.2 – 101.2 | 100.1 |
| Key Components | MC-TPB, DOP, PVC | MC-PT, PPy, DBP, PVC |
For the determination of MC·Cl in pharmaceutical tablets, the following protocol can be used [1]:
The overall analytical workflow, from sensor preparation to sample analysis, can be visualized as follows:
Methacycline hydrochloride is a broad-spectrum, semi-synthetic tetracycline antibiotic with enhanced activity against various Gram-positive and Gram-negative bacteria compared to earlier tetracyclines. As with all pharmaceutical compounds, accurate analytical methods are essential for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) has emerged as the predominant technique for the analysis of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices due to its excellent sensitivity, selectivity, and reproducibility. These application notes provide detailed methodologies and protocols for the HPLC analysis of this compound, addressing both drug product quality control and bioanalytical applications, with comprehensive validation data as per International Conference on Harmonisation (ICH) guidelines [1].
Developing a robust HPLC method for this compound requires a systematic optimization process that balances resolution, analysis time, and sensitivity. The method development strategy should follow a stepwise approach beginning with understanding the physicochemical properties of methacycline and selecting an appropriate chromatographic mode. Reverse-phase HPLC (RP-HPLC) is typically the initial method of choice for tetracycline antibiotics due to their semi-polar characteristics and presence of ionizable functional groups. The wide variety of equipment, columns, eluent, and operational parameters makes a structured approach essential for efficient method development [2].
Table 1: HPLC Method Development Steps for this compound
| Development Phase | Key Parameters to Optimize | Considerations for Methacycline |
|---|---|---|
| Step 1: Method Selection | Chromatographic mode, column type, detection | Reverse-phase preferred; C18 or specialized columns; UV detection at 345-354 nm |
| Step 2: Initial Conditions | Mobile phase strength, pH, buffer concentration | Adjust organic modifier percentage to achieve k between 2-10; pH 2.0-3.5 for peak shape |
| Step 3: Selectivity Optimization | Organic modifier type, pH, temperature, buffer | Use methanol/acetonitrile comparison; optimize pH for separation from impurities |
| Step 4: System Optimization | Flow rate, column temperature, gradient program | Balance between resolution and analysis time; typically 1.0-1.5 mL/min flow rate |
| Step 5: Method Validation | Accuracy, precision, specificity, linearity, range | Follow ICH Q2(R1) guidelines for pharmaceutical analysis |
The analytical objectives must be clearly defined before method development begins, including whether the method will be used for assay, impurity profiling, dissolution testing, or bioanalysis. For this compound, specificity against related compounds, particularly doxycycline (a common impurity and synthetic precursor), is a critical requirement. The chromatographic column selection is fundamental to method success; C18 columns are commonly used, but specialized columns such as cholesterol-bonded phases have demonstrated excellent separation for methacycline and related tetracyclines [3] [4].
The mobile phase composition requires careful optimization, with particular attention to pH due to the multiple ionizable groups in the tetracycline structure. Methacycline contains tricarbonyl system, phenolic diketone, and dimethylamine group, resulting in multiple pKa values. The optimal pH range for methacycline separation is typically between 2.0 and 4.0, using phosphate or trifluoroacetic acid (TFA) buffers, which helps control ionization and improve peak shape. Organic modifier selection (acetonitrile versus methanol) significantly impacts selectivity; acetonitrile generally provides better efficiency for tetracycline separations [3] [5].
This protocol describes a precise, isocratic reversed-phase HPLC method for the separation and quantification of this compound in pharmaceutical formulations, with specific application to the separation from doxycycline, a common impurity and synthetic precursor [3].
Table 2: Chromatographic Conditions for this compound Analysis
| Parameter | Specification | Alternative USP Method |
|---|---|---|
| Column | Cogent UDC Cholesterol, 4µm, 100Å, 4.6 × 150mm | L1 Column (C18), 3.5µm, 4.6mm × 15cm |
| Mobile Phase | 73:27 (v/v) DI Water (0.1% TFA):Acetonitrile (0.1% TFA) | 0.2M Ammonium Oxalate:Dimethylformamide:0.1M EDTA (11:5:4), pH 7.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 10 µL | 20 µL |
| Column Temperature | 25°C | Ambient |
| Detection | UV @ 350nm | UV @ 354nm |
| Run Time | Approximately 10 minutes | System suitability: R ≥ 1.5 between methacycline and doxycycline |
| Retention Time | Methacycline: ~1.8 minutes (t₀) | Methacycline: ~0.75 (relative to doxycycline = 1.0) |
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (50:50 mixture of Solvent A and Solvent B) to obtain a stock solution of 1.0 mg/mL. Transfer 100 µL of this solution to a new vial and dilute with 800 µL diluent to obtain a working standard solution of 0.1 mg/mL [3].
Assay Preparation: For pharmaceutical formulations (tablets, capsules), weigh and powder not less than 10 units. Transfer an accurately weighed portion of the powder equivalent to about 50 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 10 minutes with occasional shaking, and dilute to volume with the same solvent. Mix well and filter through a 0.45 µm membrane filter. Further dilute 1.0 mL of this solution to 10 mL with diluent [5].
System Suitability Preparation: Prepare a solution containing this compound and doxycycline hyclate reference standards in the mobile phase, each at approximately 0.5 mg/mL. The resolution (R) between methacycline and doxycycline peaks should be not less than 1.5 [5].
Validation of the analytical method is essential to demonstrate that it is suitable for its intended purpose in compliance with regulatory requirements. The ICH Q2(R1) guideline provides the framework for validation of analytical procedures [1]. For this compound HPLC methods, the following validation parameters must be established:
Table 3: Method Validation Parameters and Acceptance Criteria for this compound HPLC Analysis
| Validation Parameter | Methodology | Acceptance Criteria |
|---|---|---|
| Specificity | Resolution from doxycycline and other impurities; peak purity by PDA or MS | No interference; resolution ≥ 1.5 between critical pairs; peak purity index ≥ 0.999 |
| Linearity | 5-7 concentration levels from 50-150% of target concentration | Correlation coefficient (r) > 0.999; y-intercept not significantly different from zero |
| Accuracy | Spiked recovery at 80%, 100%, 120% of target concentration (n=9) | Recovery 98-102% for API; 95-105% for impurities near quantification limit |
| Precision (Repeatability) | Six replicate injections of standard preparation; six sample preparations | RSD ≤ 1.0% for assay; RSD ≤ 5.0% for impurities |
| Intermediate Precision | Different analyst, instrument, and day using same method | RSD ≤ 2.0% for assay between two sets of results |
| Detection Limit (LOD) | Signal-to-noise ratio 3:1 | Typically 0.01-0.05% relative to API concentration |
| Quantitation Limit (LOQ) | Signal-to-noise ratio 10:1 | Typically 0.05-0.1% relative to API concentration; RSD ≤ 10% |
| Robustness | Deliberate variations in pH, temperature, flow rate, mobile phase composition | Method remains unaffected by small variations; system suitability criteria met |
Specificity: Specificity is demonstrated by the physical separation of methacycline from known impurities, degradation products, and excipients. Forced degradation studies under conditions of acid/base hydrolysis, oxidation, thermal stress, and photolytic degradation should be performed to generate samples containing degradation products. The method should adequately resolve methacycline from all degradation products, and peak purity should be confirmed using photodiode array detection (PDA) or mass spectrometry (MS) [1].
Accuracy and Precision: Accuracy is determined by spike recovery experiments using placebo formulations (for drug products) or directly at multiple concentration levels. For the assay of this compound, a minimum of nine determinations over three concentration levels (80%, 100%, 120% of target concentration) should be performed. Precision includes both repeatability (intra-assay precision) and intermediate precision (inter-assay precision between different analysts, instruments, or days). The relative standard deviation (RSD) for repeatability should not exceed 1.0% for the API assay, and 5.0% for impurities at the quantification limit [1].
Linearity and Range: Linearity is established by analyzing standard solutions at at least five concentration levels ranging from 50% to 150% of the target concentration. The peak responses are plotted against concentrations, and the linearity is evaluated by statistical analysis of the regression line. The correlation coefficient should be greater than 0.999, and the y-intercept should not be significantly different from zero. The range of the method is established by confirming that the analytical procedure provides acceptable accuracy, precision, and linearity across the specified range [1] [6].
The HPLC method for this compound has been successfully applied to the analysis of pharmaceutical formulations, including tablets and capsules. In one study, the method demonstrated excellent performance for the assay of tetracycline hydrochloride capsules and the limit of 4-epianhydrotetracycline impurity, meeting all specified acceptance criteria. The method was linear in the concentration range from 80% to 160% (r>0.9998) of the assay concentration (0.1 mg/mL) for tetracycline hydrochloride and from 50% to 150% (r>0.997) of the acceptance criteria specified in the monograph. The recovery at three concentration levels was between 99% and 101% with RSD less than 0.6%, demonstrating excellent accuracy and precision [6].
For the separation of methacycline from doxycycline, a critical separation in quality control, the described method using a cholesterol-bonded phase column provides baseline resolution. This is particularly important as methacycline is a synthetic precursor to doxycycline and therefore a potential impurity in doxycycline formulations. The simple isocratic method achieves complete separation using a mobile phase consisting of 73% DI Water/0.1% TFA and 27% Acetonitrile/0.1% TFA, with detection at 350 nm [3].
For the determination of methacycline in biological matrices such as human plasma, LC-MS/MS methods offer superior sensitivity and selectivity. One validated LC-MS/MS method for determination of methacycline in human plasma achieved a lower limit of quantification (LLOQ) of 5.0 ng/mL using only 0.5 mL of plasma, with a total chromatographic run time of 3.6 minutes. This high throughput makes it suitable for pharmacokinetic studies and bioequivalence assessments [7].
The sample preparation for bioanalytical methods typically involves protein precipitation or solid-phase extraction to remove matrix interferences. For the LC-MS/MS method, protein precipitation was employed using methanol with oxytetracycline as an internal standard. The mass spectrometric detection was operated in positive electrospray ionization mode, monitoring the transitions m/z 443.2→381.2 for methacycline and m/z 461.2→426.1 for oxytetracycline (IS). The method was fully validated and applied successfully in a bioequivalence study of two 300 mg tablet formulations of this compound in 18 healthy volunteers [7].
Peak Tailing: Tetracycline antibiotics, including methacycline, often exhibit peak tailing due to secondary interactions with residual silanols on the stationary phase. This can be mitigated by using highly end-capped columns, adding triethylamine or other amine modifiers to the mobile phase, or using specialized columns such as cholesterol-bonded phases that provide different selectivity [3] [4].
Retention Time Shifts: Methacycline contains multiple ionizable groups, making it sensitive to mobile phase pH variations. Maintain strict control of mobile phase pH within ±0.1 units of the specified value. Use fresh buffer solutions and ensure complete equilibration of the column before analysis [5] [4].
System Suitability Failures: If resolution between methacycline and critical impurities (particularly doxycycline) falls below 1.5, consider adjusting the organic modifier percentage or modifying the pH of the mobile phase. For the USP method, the resolution between methacycline and doxycycline should be not less than 1.5, with relative retention times of approximately 0.75 for methacycline and 1.0 for doxycycline [5].
Standard and sample solutions of this compound should be prepared fresh daily or stored under refrigeration (2-8°C) for no more than 24 hours. Tetracyclines are susceptible to epimerization and degradation in solution, particularly at extreme pH values. Studies should be conducted to demonstrate solution stability under the storage conditions used [1].
The HPLC methods described herein provide reliable and reproducible approaches for the analysis of this compound in pharmaceutical formulations and biological samples. The chromatographic conditions have been optimized to achieve adequate separation from process impurities and degradation products, particularly the critical separation from doxycycline. The validation data demonstrate that the methods are accurate, precise, specific, and linear over the required concentration ranges, making them suitable for quality control testing, stability studies, and bioanalytical applications. Following the detailed protocols and application notes will ensure successful implementation of this compound analysis in various laboratory settings.
Tetracycline antibiotics, including Methacycline hydrochloride, present specific challenges for analytical method development. Understanding these is crucial for both LC and GC approaches.
The following protocol, based on a study that included Methacycline, uses silica hydride-based HPLC columns, which are particularly effective for resolving tetracycline antibiotics and their degradants [2].
To develop a stability-indicating method, degrade the sample under stress conditions.
The table below summarizes the key HPLC parameters used in the referenced study for analyzing degraded tetracycline extracts. You can use this as a starting point for Methacycline [2].
| Parameter | Setting | | :--- | :--- | | Column Temperature | 25 °C | | Flow Rate | 1.5 mL/min | | Injection Volume | 20 µL | | Detection Wavelength | Programmable or fixed (e.g., 280 nm, 350 nm) | | Mobile Phase Gradient | Time (min) | % Mobile Phase B | | 0.0 | 5 | | 12.0 | 10-35 (see note below) | | 13.0 | 5 |
Note on Gradient: The exact gradient to use depends on the specific column and analytes. The study used different final %B for different tetracyclines: 10% for Minocycline, 30% for Doxycycline, and 35% for Tetracycline HCl [2].
The following factors are vital for a successful separation, whether using LC or GC.
The choice of stationary phase dramatically impacts the resolution of structurally similar tetracyclines and their degradants. Research indicates that columns offering secondary retention mechanisms beyond simple hydrophobic interaction provide superior results [2].
Table: Comparison of Stationary Phases for Tetracycline Analysis
| Stationary Phase | Primary Mechanism | Secondary Mechanism | Performance for Tetracyclines |
|---|---|---|---|
| Bidentate C8 | Hydrophobic interactions | Not significant | Partial co-elution of degradants may occur. |
| Phenyl Hydride | Hydrophobic interactions | π-π interactions | Can baseline separate minocycline from its degradant. |
| UDC-Cholesterol | Hydrophobic interactions | Shape selectivity | Provides the best resolution for critical pairs (e.g., tetracycline degradants). |
When analyzing biological samples like plasma, sample preparation is a critical step.
For precise quantification, especially in GC-MS, the internal standard method is recommended.
The following diagram outlines the general workflow for developing and executing a chromatographic method for this compound.
Given the lack of a direct GC method in the search results, here is a logical path forward if GC-MS is required.
I hope this detailed protocol provides a solid foundation for your analysis of this compound. Should you require further specifics on derivatization for GC-MS, consulting specialized resources on that technique would be the recommended next step.
This compound is a broad-spectrum semisynthetic antibiotic belonging to the tetracycline class, widely used as a pharmaceutical reference standard for quality control and analytical testing. This antibiotic is chemically related to tetracycline but exhibits modified pharmacokinetic properties, including slower excretion rates that maintain effective blood concentrations for extended periods compared to earlier tetracyclines [1]. As a reference standard, this compound provides critical quality assurance benchmarks for pharmaceutical manufacturers, regulatory agencies, and research institutions engaged in antibiotic development and quality testing. The compound demonstrates enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to tetracycline and demethylchlortetracycline, making it particularly valuable for both therapeutic applications and analytical methodology development [2] [3].
The reference standard finds application across multiple domains including pharmaceutical quality control, bioequivalence studies, method validation, and stability testing. This compound is officially recognized in multiple pharmacopeias and is available as a Certified Reference Material (CRM) produced in accordance with ISO 17034 and ISO/IEC 17025 quality standards [4]. These standards ensure the reliability and traceability of analytical results in both regulatory submissions and routine quality testing. The compound serves as a critical intermediate in the synthesis of doxycycline, another important tetracycline antibiotic, further expanding its utility in pharmaceutical manufacturing [3].
This compound possesses a characteristic tetracycline backbone consisting of four fused rings (a hydronaphthacene system) that defines its structural relationship to other compounds in this antibiotic class. The systematic IUPAC name of this compound is (4S,4aR,5S,5aR,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methylidene-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride, reflecting its complex stereochemistry and multiple functional groups [1]. The molecular structure includes several ionizable groups with three dissociation constants (pKa values) in the pH range of 1-12, which significantly influences its extraction and chromatographic behavior in analytical methods [5]. The presence of a methylidene group at the C6 position distinguishes it from other tetracyclines and contributes to its enhanced antibacterial activity and altered pharmacokinetic profile [2].
Table 1: Fundamental Properties of this compound
| Property | Specification |
|---|---|
| CAS Registry Number | 3963-95-9 |
| Molecular Formula | C₂₂H₂₂N₂O₈·HCl [1] |
| Molecular Weight | 478.88 g/mol [1] |
| UNII | 9GJ0N7ZAP0 [1] |
| Water Solubility | 1.14 mg/mL (predicted) [1] |
| DMSO Solubility | 50 mg/mL (104.41 mM) [6] |
| HPLC Suitability | Suitable [4] |
| GC Suitability | Suitable [4] |
The compound typically presents as a light yellow to yellow solid with a melting point that decomposes upon heating rather than exhibiting a clear melting transition [6]. This compound is sparingly soluble in water but demonstrates good solubility in polar organic solvents such as DMSO and DMF, which is particularly valuable for preparing stock solutions in chromatographic analysis [6]. The reference standard is characterized by multiple chromophores that enable detection across various UV wavelengths, with maximum absorbance typically observed between 260-380 nm depending on solvent pH and composition. These optical properties are exploited in HPLC-UV methods for its quantification in pharmaceutical formulations and biological matrices.
High-Performance Liquid Chromatography (HPLC) represents the most widely employed technique for the analysis of this compound in pharmaceutical formulations and biological samples. The compound's native fluorescence and UV absorbance properties enable detection using both conventional UV and more selective fluorescence detectors [4]. Reverse-phase chromatography with C8 or C18 stationary phases and mobile phases consisting of aqueous buffers (often with 0.1% formic acid) combined with organic modifiers such as acetonitrile or methanol typically provides optimal separation efficiency. The addition of chelating agents like EDTA or oxalic acid to mobile phases is often necessary to prevent peak tailing caused by interaction between tetracycline functional groups and metal ions present in the chromatographic system.
For bioanalytical applications involving complex matrices such as plasma, Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity. A validated LC-MS/MS method for Methacycline quantification in human plasma demonstrates exceptional performance with a lower limit of quantification (LLOQ) of 5.0 ng/mL using only 0.5 mL of plasma, making it suitable for pharmacokinetic studies [5]. This method employs oxytetracycline as an internal standard to correct for variability in extraction efficiency and matrix effects, with a total chromatographic run time of just 3.6 minutes per sample to support high-throughput analysis. The method has been successfully applied in bioequivalence studies of 300 mg tablet formulations in healthy volunteers, demonstrating its robustness for regulatory submissions [5].
Sample preparation represents a critical step in the accurate quantification of this compound, particularly in complex biological matrices. Tetracyclines including Methacycline possess numerous functional groups with multiple dissociation constants, making their extraction challenging and highly dependent on pH optimization [5]. For plasma samples, protein precipitation (PPT) with organic solvents such as acetonitrile or methanol provides a straightforward approach but may co-precipitate interfering compounds. Solid-phase extraction (SPE) using hydrophilic-lipophilic balanced (HLB) or mixed-mode cation-exchange cartridges offers superior clean-up efficiency and higher analyte recovery, though with increased procedural complexity and cost.
Table 2: Comparison of Sample Preparation Methods for this compound
| Method | Procedure | Recovery | Advantages | Limitations |
|---|---|---|---|---|
| Protein Precipitation | Addition of 3 volumes organic solvent to plasma, vortex, centrate | Moderate (60-80%) | Rapid, minimal equipment | Matrix effects, ion suppression in LC-MS |
| Solid-Phase Extraction | Condition cartridge, load sample, wash, elute with organic solvent | High (85-95%) | Excellent clean-up, concentrated extract | Time-consuming, higher cost |
| Liquid-Liquid Extraction | Mix plasma with ethyl acetate, separate layers, evaporate | Variable (50-90%) | Selective extraction, compatible with various analytes | pH-dependent, emulsion formation risk |
The selection of appropriate sample preparation methodology depends on the specific analytical requirements, with SPE generally preferred for regulatory bioanalysis due to its superior reproducibility and effectiveness in removing matrix interferences that could compromise analytical accuracy [5]. For all extraction methods, maintaining appropriate pH control is essential to ensure optimal recovery, with slightly acidic conditions (pH 4-5) typically providing the best results for this compound due to stabilization of its ionizable functional groups.
This compound reference standards are subjected to rigorous quality control procedures to ensure accurate and reliable analytical results. According to USP specifications, the impurity profile for this compound must meet strict limits, with oxytetracycline content not exceeding 1.0% and doxycycline content not exceeding 2.0% [3]. Individual unspecified impurities are limited to no more than 0.5%, with total impurities not exceeding 3.0%. These specifications ensure that the reference standard maintains the necessary purity for its intended analytical applications while accounting for expected process-related impurities and potential degradation products.
The certificate of analysis (CoA) accompanying each batch of this compound pharmaceutical secondary standard provides detailed information on purity, impurities, water content, residue on ignition, and other critical quality attributes [4]. Pharmaceutical secondary standards are qualified against USP and EP primary standards where available, establishing metrological traceability to recognized pharmacopeial standards. This multi-traceability approach ensures that analytical results obtained using these standards are comparable across different laboratories and jurisdictions, facilitating global pharmaceutical development and regulatory harmonization.
Proper storage and handling of this compound reference standard are essential for maintaining its stability and analytical integrity. The standard requires storage at -10 to -25°C in sealed containers protected from moisture to prevent degradation [4]. Stock solutions prepared in DMSO demonstrate stability for approximately one month when stored at -20°C in sealed conditions, while aqueous solutions should be prepared freshly and used immediately to minimize hydrolysis [6]. The compound is sensitive to light, oxygen, and extreme pH conditions, necessitating careful handling throughout the analytical workflow.
The stability-indicating capability of analytical methods for this compound must be demonstrated through forced degradation studies under various stress conditions including acid/base hydrolysis, thermal degradation, oxidative stress, and photolytic decomposition. These studies establish that the method can accurately quantify the active pharmaceutical ingredient while effectively separating degradation products, ensuring the reliability of stability assessments throughout the product lifecycle. For long-term stability monitoring, recommended re-test intervals typically do not exceed two years when stored under prescribed conditions, though appropriate in-house verification should be conducted for critical applications.
This compound exerts its antibacterial effects primarily through inhibition of protein synthesis by binding to the 30S ribosomal subunit, thereby preventing aminoacyl-tRNA from attaching to the acceptor (A) site on the mRNA-ribosome complex [5] [3]. This mechanism underlies its bacteriostatic activity against a broad spectrum of Gram-positive and Gram-negative bacteria, atypical organisms including chlamydiae, mycoplasmas, rickettsiae, and certain protozoan parasites [5]. Beyond its conventional antibacterial applications, recent research has revealed that this compound functions as a potent epithelial-mesenchymal transition (EMT) inhibitor with an IC50 of approximately 5 μM in A549 cells, suggesting potential applications in managing fibrotic disorders [6].
The compound demonstrates favorable antimicrobial properties with minimal major adverse effects, contributing to its extensive use in managing various infections [5]. In comparative studies, Methacycline has demonstrated superior serum concentrations following both oral and intravenous administration compared to other tetracyclines, contributing to its enhanced efficacy against susceptible organisms [5]. The broader antimicrobial spectrum and improved pharmacokinetic profile of this compound compared to earlier tetracyclines have established its value both as a therapeutic agent and as an important reference compound for analytical method development.
Emerging research has revealed that this compound exhibits significant antifibrotic activity through mechanisms independent of its antimicrobial action. In experimental models, the compound effectively blocks TGF-β1-induced EMT in vitro and attenuates fibrogenesis in vivo without directly affecting Smad signaling [6]. Instead, this compound inhibits TGF-β1-induced activation of non-Smad pathways including c-Jun N-terminal kinase, p38, and Akt in primary alveolar epithelial cells, providing a novel mechanism for its observed antifibrotic effects [6]. These findings suggest potential applications in conditions characterized by excessive fibrosis, particularly pulmonary fibrosis.
In vivo studies demonstrate that this compound administered at 100 mg/kg/day intraperitoneally beginning 10 days after intratracheal bleomycin installation significantly improves survival rates and attenuates bleomycin-induced expression of canonical EMT markers including Snail1, Twist1, collagen I, and fibronectin at both protein and mRNA levels [6]. These effects occur without impacting baseline kinase activities or lung fibroblast responses to TGF-β1, indicating a cell-type specific mechanism of action. These novel applications expand the potential utility of this compound reference standards beyond quality control of antibacterial formulations to include development of ant fibrotic therapies.
Protocol: Quantification of Methacycline in Human Plasma by LC-MS/MS
This validated method allows for the precise quantification of Methacycline in human plasma with an LLOQ of 5.0 ng/mL using 0.5 mL plasma volume, suitable for pharmacokinetic and bioequivalence studies [5].
Materials and Reagents:
Sample Preparation Procedure:
LC-MS/MS Conditions:
Method Validation Parameters:
This method has been successfully applied in a bioequivalence study of two 300 mg tablet formulations of this compound in 18 healthy volunteers, demonstrating its suitability for regulatory bioanalysis [5].
Protocol: Determination of this compound in Pharmaceutical Formulations by HPLC-UV
This method enables the quantification of this compound in pharmaceutical dosage forms including tablets, capsules, and powders, with appropriate validation for quality control applications.
Materials and Reagents:
Mobile Phase Preparation:
Standard Solution Preparation:
Sample Preparation:
Chromatographic Conditions:
System Suitability Requirements:
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines before implementation for quality control testing.
The following diagram illustrates the complete analytical workflow for this compound quantification in pharmaceutical products and biological samples:
Analytical Workflow for this compound Quantification
This workflow outlines the systematic approach for analyzing this compound in various matrices, highlighting critical decision points at each stage of the analytical process. The sample preparation phase involves precise weighing of the reference standard and preparation of appropriate stock and working solutions, followed by selection of optimal extraction methodology based on the sample matrix and analytical requirements [5]. The instrumental analysis phase employs chromatographic techniques with detection methods selected according to sensitivity requirements, with LC-MS/MS preferred for biological samples and HPLC-UV typically sufficient for pharmaceutical formulations. The final data analysis phase incorporates system suitability verification, calibration with quality controls, and interpretation against established acceptance criteria to ensure result reliability.
The following diagram illustrates the antibacterial mechanism and newly discovered signaling pathways affected by this compound:
Cellular Mechanisms and Signaling Pathways of this compound
This diagram illustrates the dual mechanisms of this compound, encompassing both its established antibacterial activity and newly discovered antifibrotic effects. The antibacterial pathway (top section) demonstrates the compound's primary mechanism involving binding to the 30S ribosomal subunit, which prevents aminoacyl-tRNA attachment to the acceptor site, ultimately inhibiting bacterial protein synthesis and producing a bacteriostatic effect [5] [3]. The EMT inhibition pathway (bottom section) reveals the compound's novel mechanism of action, where it selectively inhibits TGF-β1-induced activation of non-Smad signaling pathways including JNK, p38, and Akt, without affecting Smad transcriptional activity [6]. This unique activity blocks the epithelial-mesenchymal transition process and subsequent fibrogenesis, suggesting potential applications in managing fibrotic disorders beyond its conventional antibiotic use.
This compound represents a versatile reference standard with applications spanning pharmaceutical quality control, bioanalytical method development, and emerging research areas including fibrotic disorders. The compound's well-characterized properties and comprehensive pharmacopeial specifications make it an invaluable tool for ensuring the quality, safety, and efficacy of pharmaceutical products containing this antibiotic. The analytical methodologies presented in this document, particularly the highly sensitive LC-MS/MS protocol with an LLOQ of 5.0 ng/mL, provide robust frameworks for the reliable quantification of this compound across various matrices [5].
Emerging research revealing Methacycline's antifibrotic properties through inhibition of EMT expands its potential applications beyond infectious disease treatment [6]. These novel findings, combined with its established antibacterial activity, position this compound as a compound of continuing interest for both pharmaceutical development and basic research. The experimental protocols and application notes detailed in this document provide researchers with standardized approaches for working with this reference standard, ensuring consistency and reliability across different laboratories and applications while maintaining compliance with regulatory requirements for pharmaceutical analysis.
Ion-selective electrodes (ISEs) based on ion-exchange principles represent a powerful analytical technique for the quantitative determination of pharmaceutical compounds. The methacycline hydrochloride phosphotungstate ion exchanger operates on the principle of forming an insoluble ion-pair complex between the positively charged methacycline molecules and the negatively charged phosphotungstate anions. This complex serves as the electroactive material in polymeric membrane electrodes, facilitating selective potentiometric detection. This compound (MC.Cl) is a broad-spectrum tetracycline antibiotic with enhanced antibacterial activity compared to earlier tetracyclines, making its accurate quantification in pharmaceutical formulations particularly important for quality control [1].
The development of ion-selective electrodes has gained significant momentum in pharmaceutical analysis due to their exceptional advantages over conventional analytical methods. These electrodes offer rapid analysis times, simplicity of operation, cost-effectiveness, and the ability to perform measurements without sample pretreatment in many cases. Unlike chromatographic methods which require sophisticated instrumentation and extensive method development, ion-selective electrodes can be deployed in various settings including quality control laboratories with limited resources. The phosphotungstate-based ion exchanger specifically addresses the need for reliable detection of methacycline in pharmaceutical formulations, providing an analytical tool that combines the selectivity of molecular recognition with the practicality of potentiometric transduction [1].
Table 1: Chemical Reagents Required for Ion Exchanger Preparation
| Chemical | Specification/Purity | Purpose | Supplier Examples |
|---|---|---|---|
| This compound (MC.Cl) | Pharmaceutical Grade | Active Compound | Chinese Pharmacopoeia Grade |
| Phosphotungstic Acid (PTA) | Analytical Reagent | Counter Ion | Fluka, Sigma-Aldrich |
| Polyvinyl Chloride (PVC) | High Molecular Weight | Matrix Polymer | Sigma-Aldrich |
| Dioctyl Phthalate (DOP) | Analytical Reagent | Plasticizer | Sigma-Aldrich |
| Dibutyl Phthalate (DBP) | Analytical Reagent | Plasticizer Alternative | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Solvent | Sigma-Aldrich |
| Hydrochloric Acid | Analytical Reagent | pH Adjustment | Various |
| Deionized Water | N/A | Solvent | Laboratory Source |
The preparation and evaluation of the ion exchanger require standard laboratory equipment including an analytical balance with 0.1 mg precision, magnetic stirrer with heating capability, vacuum filtration apparatus with appropriate filter paper, drying oven with temperature control (up to 60°C), and glassware including beakers, volumetric flasks, and measuring cylinders. For potentiometric measurements, a digital pH/mV meter with precision of ±0.1 mV (e.g., HANNA model 211 or similar), Ag/AgCl reference electrode, and custom electrode bodies for membrane incorporation are essential. Characterization may require FT-IR spectrometer, scanning electron microscope, and X-ray diffraction equipment for advanced material analysis [1] [2].
The preparation of the ion-exchange complex follows a precipitation methodology that yields the active component for membrane formation:
Step 1: Prepare separate solutions of 0.01M this compound and 0.01M phosphotungstic acid using deionized water as solvent. The methacycline solution should be prepared in a pH 2.6 hydrochloric acid background to ensure stability [1].
Step 2: Gradually add 20 mL of the phosphotungstic acid solution to 65 mL of the this compound solution under constant stirring at 400-500 rpm. This specific 65:20 volume ratio is critical for achieving the proper stoichiometry in the resulting ion-pair complex [1].
Step 3: Continue stirring for 30 minutes to ensure complete reaction. The formation of a precipitate indicates successful creation of the methacycline-phosphotungstate ion-pair compound.
Step 4: Isolate the precipitate by vacuum filtration using Whatman filter paper No. 4. Wash the collected solid three times with deionized water to remove any unreacted starting materials or soluble impurities.
Step 5: Dry the purified ion-pair compound in an oven at 60°C for 24 hours or until constant weight is achieved. Store the dried MC-PT complex in a desiccator protected from light to maintain stability [1].
The resulting ion-pair compound has been confirmed through elemental analysis to have a composition represented as (MC)₃PT, indicating three methacycline molecules associated with each phosphotungstate anion [1].
The transformation of the ion-pair compound into a functional electrode requires its incorporation into a polymeric membrane matrix:
Step 1: Prepare the membrane cocktail by dissolving 10.0 wt% MC-PT ion-pair compound, 45.0 wt% dibutyl phthalate (plasticizer), and 45.0 wt% PVC in 2.5 mL of tetrahydrofuran. The components must be thoroughly mixed until a homogeneous solution is obtained [1].
Step 2: Pour the resulting cocktail onto a glass dish (approximately 4 cm diameter) and allow the tetrahydrofuran to evaporate slowly at room temperature for 24 hours. This gradual evaporation prevents bubble formation and ensures a uniform membrane with consistent thickness [1].
Step 3: Cut the resulting membrane to appropriate size (approximately 16 mm diameter) and attach it to the polished end of a PVC tube using a PVC-THF adhesive solution (5% w/v PVC in THF). The assembly must provide a complete seal to prevent leakage of the internal filling solution [1].
Step 4: Fill the electrode body with internal filling solution (1.0 × 10⁻³ M this compound). Install the Ag/AgCl internal reference element to complete the electrode assembly [1].
Step 5: Condition the assembled electrode by soaking in 1.0 × 10⁻³ M this compound solution for 2 hours before initial use. For storage, keep the electrode dry in air when not in use [1].
The following workflow diagram illustrates the complete preparation process:
The performance of the prepared ion-selective electrode must be systematically evaluated to establish its analytical utility:
Calibration Procedure: Prepare this compound solutions in the concentration range from 1.0 × 10⁻⁶ M to 3.0 × 10⁻² M using pH 2.6 hydrochloric acid background. Measure the electromotive force (EMF) for each solution while maintaining constant stirring. Plot the potential values against the logarithm of methacycline concentration to obtain the calibration curve [1].
Response Characteristics: The MC-PT based electrode typically exhibits a Nernstian slope of approximately 58.27 ± 0.7 mV per decade at 25°C, with a correlation coefficient of 0.9998, indicating excellent linearity. The detection limit, determined as the concentration where the calibration curve significantly deviates from linearity, is typically around 3.4 × 10⁻⁶ M [1].
Table 2: Performance Comparison of Different Methacycline Ion-Selective Electrodes
| Parameter | MC-TPB Electrode | MC-PT Electrode | MC-SiT Electrode |
|---|---|---|---|
| Linear Range (M) | 6.0×10⁻⁶ to 3.0×10⁻² | 6.0×10⁻⁶ to 3.0×10⁻² | Not Fully Specified |
| Slope (mV/decade) | 52.9 ± 0.5 | 58.27 ± 0.7 | Variable |
| Detection Limit (M) | 3.4×10⁻⁶ | 3.4×10⁻⁶ | Higher than others |
| Response Time | <15 seconds | <15 seconds | Slower response |
| pH Working Range | 2.6-3.0 | 2.6-3.0 | Narrower range |
The selectivity coefficient is a critical parameter that determines how well the electrode responds to the primary ion in the presence of interfering ions. Determine selectivity using the separate solution method (SSM) or fixed interference method (FIM) as recommended by IUPAC. For methacycline phosphotungstate electrode, common pharmaceutical excipients such as lactose, starch, magnesium stearate, and microcrystalline cellulose typically show negligible interference at concentrations found in pharmaceutical formulations. The electrode demonstrates excellent selectivity for methacycline over these common interferents, with logKₚₒₜ values generally less than -2.0, indicating minimal interference [1].
The pH dependence of the electrode response should be evaluated across a range of pH values (preferably 2.0-8.0) while maintaining constant methacycline concentration. The MC-PT electrode exhibits stable response in the pH range of 2.6-3.0, with potential deviations observed outside this range. This pH sensitivity necessitates the use of appropriate buffering at pH 2.6 during measurements to ensure accurate and reproducible results. The response time of the electrode, defined as the time required to reach 95% of the final steady potential after immersion in sample solution or after a tenfold concentration change, should be less than 15 seconds for most concentrations, demonstrating the rapid equilibration capability of the membrane [1].
The methacycline phosphotungstate ion-selective electrode has been successfully applied to the quantitative determination of this compound in commercial tablet formulations using direct potentiometry:
Sample Preparation: Accurately weigh and finely powder two this compound tablets. Transfer an amount equivalent to a single tablet to a mortar and dissolve in 30 mL of pH 2.6 hydrochloric acid background solution under stirring. Transfer quantitatively to a 50-mL volumetric flask, dilute to volume with the background solution, and mix well. Further dilute 5 mL of this solution to 50 mL with background solution to obtain an appropriate concentration within the linear range of the electrode [1].
Measurement Procedure: Immerse the methacycline selective electrode and the reference electrode in the test solution under constant stirring. Record the stable potential reading and determine the methacycline concentration from the pre-established calibration curve. Alternatively, use the standard addition method for improved accuracy in complex matrices [1].
Validation and Recovery: The method should be validated for accuracy, precision, and reproducibility. Typical recovery values for methacycline from pharmaceutical formulations range from 99.2% to 101.2%, demonstrating excellent accuracy without significant matrix effects. The results obtained with the ion-selective electrode show good agreement with those obtained using official methods such as high-performance liquid chromatography (HPLC), confirming the method's reliability for quality control applications [1].
The following diagram illustrates the drug analysis process using the prepared ion-selective electrode:
Table 3: Troubleshooting Guide for Methacycline Ion-Selective Electrode
| Problem | Possible Cause | Solution |
|---|---|---|
| Sluggish Response | Membrane contamination | Clean membrane with dilute HCl solution (pH 2.6) |
| Old or degraded membrane | Prepare fresh membrane | |
| Low Slope | Incorrect membrane composition | Verify component ratios during preparation |
| Internal solution depletion | Replace internal filling solution | |
| High Detection Limit | Ion-pair compound impurity | Recrystallize MC-PT compound |
| Membrane conditioning insufficient | Extend conditioning time to 3-4 hours | |
| Poor Reproducibility | Reference electrode instability | Check reference electrode filling solution |
| Temperature fluctuations | Perform measurements at constant temperature | |
| pH Dependence | Measurements outside optimal range | Ensure all solutions at pH 2.6 |
The long-term stability of the methacycline phosphotungstate ion-selective electrode is a crucial factor for its practical application. When stored properly in air (not in solution) between measurements, the electrode typically maintains stable performance characteristics for at least 2-3 months of regular use. The shelf life of the unprepared MC-PT ion-pair compound is substantially longer, retaining its functionality for over one year when stored in a desiccator protected from light at room temperature. For optimal performance, regular calibration (daily for intensive use, weekly for occasional use) is recommended to account for any gradual changes in electrode response characteristics. The reproducibility between multiple electrodes prepared from the same batch of MC-PT compound is generally excellent, with slope variations typically less than ±1.5 mV per decade, facilitating reliable deployment across multiple analytical setups [1].
Quality control testing relies on certified reference materials. The table below summarizes the key standards available for methacycline hydrochloride analysis.
| Product Name | Type | Supplier | Primary Use | Storage |
|---|---|---|---|---|
| This compound [1] [2] | Pharmaceutical Primary Standard | USP | Compendial testing (assay, identification) as per USP monographs [2] [3] | -20°C [2] |
| This compound [4] [5] | Pharmaceutical Secondary Standard | Sigma-Aldrich/MilliporeSigma | Quality control; alternative to in-house working standards [4] | -10 to -25°C [4] |
These standards are essential for assays, identification tests, and other procedures specified in official monographs like the United States Pharmacopeia (USP) [4] [2] [3].
The USP monograph for this compound Capsules specifies a detailed procedure for determining the drug's content. The following diagram outlines the core workflow for the assay preparation and analysis.
Key Details:
C is the concentration of the standard in µg/mL, E is the potency of the standard in µg/mg, V is the volume of water used to prepare the stock solution, N is the number of capsules taken, and r_U and r_S are the peak responses of the assay and standard preparations, respectively [3].Beyond pharmacopeial methods, research literature describes other techniques for analyzing methacycline, including in complex matrices.
A research method for determining methacycline in human plasma demonstrates the following protocol [6]:
An engineered Pseudomonas strain (MB04R-14) produces BMO aggregates that can completely degrade methacycline in 24 hours under laboratory conditions. This method is explored for bioremediation of antibiotic-contaminated wastewater. Key findings include [7]:
The diagram below illustrates the logical flow of this bioremediation research.
For regulatory quality control, the USP monograph methods are the authoritative source. The described HPLC assay for capsules, alongside official identification and dissolution tests, provides a framework for compliance. For more specialized needs, such as high-sensitivity analysis in biological matrices or studying environmental fate, advanced techniques like LC-MS/MS and novel bioremediation approaches using BMO are available.
This compound is a broad-spectrum, semi-synthetic tetracycline antibiotic with the chemical name 4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-2-naphthacenecarboxamide monohydrochloride (CAS Registry Number: 3963-95-9). [1] This antibiotic demonstrates enhanced antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria compared to earlier tetracyclines like tetracycline and oxytetracycline, making it valuable in both human and veterinary medicine as well as in feed additives. [2] The molecular formula of this compound is C₂₂H₂₂N₂O₈·HCl, with a molecular weight of 478.88 g/mol. [3]
The primary mechanism of action for this compound, characteristic of tetracycline antibiotics, involves inhibition of bacterial protein synthesis. The compound achieves this antibacterial effect by binding reversibly to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site during the elongation phase of protein synthesis. [3] [4] This action effectively blocks the addition of amino acids to the growing peptide chain, halting the production of proteins essential for bacterial growth and survival. Beyond its conventional antibacterial applications, recent research has revealed that this compound also functions as an inhibitor of epithelial-mesenchymal transition (EMT) with an IC₅₀ of approximately 5 μM, expanding its potential research applications. [4]
Understanding the physicochemical properties of this compound is fundamental to designing appropriate dissolution studies and formulation strategies. The compound is characterized by specific structural features that influence its solubility, stability, and analytical behavior.
Table 1: Key Physicochemical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 3963-95-9 | [2] [3] |
| Molecular Formula | C₂₂H₂₂N₂O₈·HCl | [3] [1] |
| Molecular Weight | 478.88 g/mol | [3] [4] |
| Appearance | Crystalline solid | [2] |
| UV Absorption Maximum | ~345 nm | [1] |
| pH Range | 2.0-3.0 (10 mg/mL solution) | [1] |
| Water Content | ≤2.0% (raw material); ≤7.5% (capsules) | [5] [1] |
| Storage Conditions | Tight, light-resistant containers at -10 to -25°C | [2] [5] |
The spectral characteristics of this compound are particularly important for analytical methods. According to USP specifications, a solution of 20 μg/mL in hydrochloric acid in methanol (1 in 1200) exhibits maximum absorbance at approximately 345 nm, with absorptivity between 88.4% and 96.4% of the USP Reference Standard when calculated on the dried basis. [1] The compound must also comply with crystallinity requirements as per USP methodology, which influences dissolution behavior and stability. [1]
The solubility profile of this compound varies significantly with the solvent system. For research purposes, the compound demonstrates solubility of 95 mg/mL in DMSO, 5 mg/mL in water, and is insoluble in ethanol. [4] These solubility characteristics are crucial considerations when designing dissolution media and sample preparation protocols for analytical determination.
The United States Pharmacopeia (USP) provides standardized methodologies for assessing the dissolution characteristics of this compound capsules, ensuring consistency and quality in pharmaceutical testing. [5] This official method serves as a critical quality control tool for evaluating batch-to-batch uniformity and predicting in vivo performance.
According to USP monographs, this compound capsules must demonstrate not less than 70% (Q) dissolution of the labeled amount of C₂₂H₂N₂O₈·HCl within 60 minutes using this standardized methodology. [5] This tolerance limit ensures adequate drug release for therapeutic efficacy.
Table 2: USP Dissolution Test Parameters for this compound Capsules
| Parameter | Specification | Purpose |
|---|---|---|
| Apparatus | USP Apparatus 1 (Baskets) | Provides consistent hydrodynamic conditions |
| Rotation Speed | 100 rpm | Standardized agitation simulating mild gastrointestinal motility |
| Medium | Water, 900 mL | Simple, physiologically relevant dissolution medium |
| Temperature | 37.0 ± 0.5°C | Simulates human body temperature |
| Sampling Time | 60 minutes | Quality control time point for batch release |
| Tolerance | ≥70% (Q) dissolved | Minimum requirement for acceptable product performance |
The dissolution profile of this compound is significantly influenced by formulation characteristics and storage conditions. Research comparing capsules and tablets has revealed important considerations for product development and stability testing:
The dissolution behavior of this compound can be significantly affected by interactions with pharmaceutical excipients and co-administered medications:
The United States Pharmacopeia specifies reverse-phase high-performance liquid chromatography (HPLC) as the principal method for assaying this compound in both raw materials and formulated products. [5] [1] This method provides the specificity required to separate methacycline from related substances and degradation products.
Table 3: HPLC Conditions for this compound Assay
| Parameter | Specification | Purpose |
|---|---|---|
| Column | 4.6-mm × 15-cm containing 3.5-µm packing L1 | Reverse-phase separation |
| Mobile Phase | 0.2 M ammonium oxalate, dimethylformamide, and 0.1 M edetate disodium (11:5:4), adjusted to pH 7.0 with tetrabutylammonium hydroxide | Optimal separation and peak shape |
| Flow Rate | 1 mL/min | Standard analytical flow rate |
| Detection | UV detection at 354 nm | Selective detection for tetracyclines |
| Injection Volume | 20 µL | Standard injection volume |
| System Suitability | Resolution between methacycline and doxycycline ≥1.5; tailing factor ≤1.5; RSD ≤1.0% | Ensures method reliability |
Standard Preparation: Transfer about 28 mg of USP this compound RS, accurately weighed, to a 50-mL volumetric flask. Add 10 mL of water, dilute with Mobile Phase to volume, and mix to obtain a solution with known concentration of approximately 0.5 mg/mL. [5]
Assay Preparation: For capsules, place no fewer than 5 units in a high-speed blender jar containing an accurately measured volume of water. Blend for 3-5 minutes to obtain a stock solution containing about 2.5 mg of methacycline (C₂₂H₂₂N₂O₈) per mL. Filter, transfer 10.0 mL of filtrate to a 50-mL volumetric flask, add 10 mL of water, dilute with Mobile Phase to volume, and mix. [5]
Calculation: The quantity of methacycline is calculated using the formula: 5(CE / 1000)(V / N)(rU / rS) Where V is the volume of water used to prepare the stock solution, N is the number of capsules taken, C is the concentration of the Standard Preparation, E is the methacycline content of the Reference Standard, and rU and rS are the peak responses from the Assay and Standard preparations, respectively. [5]
Contemporary research employs sophisticated characterization technologies to understand the fundamental factors influencing dissolution behavior:
When conducting dissolution studies for this compound, researchers should incorporate the following elements into their experimental design:
The following workflow diagram illustrates the comprehensive approach to dissolution study design for this compound formulations:
The dissolution behavior of this compound is a critical determinant of its bioavailability and therapeutic efficacy. This comprehensive review of application notes and protocols demonstrates that multiple factors must be considered when developing and evaluating this compound formulations. The USP-standardized methodology provides a foundation for quality control, while advanced characterization techniques offer insights into the structural basis of dissolution performance.
Key considerations for researchers and pharmaceutical developers include:
These protocols and considerations provide a comprehensive framework for dissolution testing of this compound, supporting the development of safe, effective, and consistent pharmaceutical products containing this important antibacterial agent.
This compound is a broad-spectrum semi-synthetic tetracycline antibiotic derived from oxytetracycline, exhibiting enhanced antibacterial potency compared to its predecessor compounds. As a pharmaceutical reference standard, proper storage and handling of this compound are critical for maintaining its stability and ensuring the accuracy and reproducibility of analytical results in pharmaceutical quality control and research applications. This antibiotic demonstrates enhanced antibacterial activity against a wide spectrum of Gram-positive and Gram-negative bacteria, making it valuable for both human and veterinary medications as well as feed additives [1]. The molecular structure of this compound features multiple functional groups including phenolic diketones and a dimethylamino group that contribute to its chemical properties and necessitate specific storage conditions to prevent degradation.
The structural integrity of this compound directly impacts its analytical performance and biological activity. As a certified reference material, it must maintain specified purity characteristics throughout its shelf life to ensure validity in pharmaceutical testing. These secondary standards offer multi-traceability to United States Pharmacopeia (USP) and European Pharmacopoeia (EP) primary standards when available, making them essential for regulatory compliance and quality assurance in pharmaceutical laboratories [1]. Understanding the proper storage conditions, handling requirements, and analytical applications of this compound is therefore fundamental for researchers, scientists, and drug development professionals working with this important pharmaceutical compound.
This compound (CAS No. 3963-95-9) is a yellow crystalline powder with the molecular formula C₂₂H₂₃ClN₂O₈ and a molecular weight of 478.88 g/mol [2] [3]. Its chemical structure is characterized by a tetracyclic ring system common to tetracycline antibiotics, with specific modifications including a 6-methylene group that enhances its stability compared to earlier tetracyclines. The compound is slightly soluble in water and exhibits better stability in acidic conditions compared to other tetracyclines due to the absence of the 6-hydroxy group, which prevents the formation of inactive isotetracycline derivatives [3]. The hydrochloride salt form improves the compound's solubility and bioavailability for pharmaceutical applications while maintaining its antibacterial potency.
Maintaining appropriate storage conditions is critical for preserving the stability and integrity of this compound reference standards. According to manufacturer specifications, the material should be stored at temperatures between -10°C to -25°C in a tightly sealed container to protect it from moisture and light [1]. These low-temperature conditions are essential for preventing chemical degradation and maintaining the compound's suitability for analytical applications throughout its shelf life. Additionally, the storage environment should maintain low humidity levels, as the compound is susceptible to moisture-induced degradation that could compromise its analytical performance.
Long-term stability studies under various storage conditions provide valuable insights into the degradation kinetics of this compound. Research has demonstrated that temperature significantly impacts the degradation rate of tetracycline antibiotics, with lower temperatures substantially extending their stability period. The following table summarizes key stability findings for this compound and related tetracyclines under different storage conditions:
Table: Stability of this compound Under Different Storage Conditions
| Storage Condition | Time Period | Degradation Observed | Study Context |
|---|---|---|---|
| 4°C storage | 48 hours | No significant degradation | Raw milk matrix [4] |
| 4°C storage | 72 hours | 4-13% degradation | Raw milk matrix [4] |
| 25°C storage | 24 hours | No significant degradation | Raw milk matrix [4] |
| 25°C storage | 48 hours | 0-18% degradation | Raw milk matrix [4] |
| -10°C to -25°C | Long-term | Recommended condition | Pharmaceutical standard [1] |
| Room temperature | Limited duration | Acceptable for transport | With proper containment [2] |
The stability data indicates that this compound maintains its structural integrity better at refrigerated or frozen temperatures, with degradation accelerating at room temperature over extended periods. This temperature-dependent stability profile underscores the importance of strict temperature control throughout the material's lifecycle, from storage through analysis. The compound should be allowed to reach room temperature gradually before opening the container to prevent moisture condensation, which could compromise its stability and performance in analytical applications [1] [2].
Safe handling of this compound requires appropriate personal protective equipment (PPE) to minimize exposure risks. According to safety data sheets, personnel should wear chemical impermeable gloves, safety goggles with side shields, and suitable laboratory coats or protective clothing when working with this compound [2]. The recommended glove types include those meeting EN 374 standards, which provide protection against chemical hazards. Handling should occur in a well-ventilated area, preferably within a fume hood, to prevent inhalation of fine particles or aerosols that may be generated during weighing or sample preparation procedures. These precautions are essential for maintaining a safe laboratory environment and protecting researchers from potential health effects associated with exposure.
This compound is classified as a substance with hazardous properties requiring careful attention. The safety data sheets indicate several hazard statements including H315 (causes skin irritation), H317 (may cause an allergic skin reaction), and H319 (causes serious eye irritation) [2]. In case of accidental exposure, immediate first aid measures should be implemented: for eye contact, rinse cautiously with water for several minutes and remove contact lenses if present; for skin contact, wash thoroughly with soap and plenty of water; if inhaled, move the affected person to fresh air; and if swallowed, rinse mouth with water but do not induce vomiting [2] [5]. In all cases of exposure, seeking prompt medical attention is recommended, particularly for persistent symptoms. The compound should be kept away from oxidizing agents and strong reducing agents, as these may cause hazardous reactions or decomposition [2].
High-Performance Liquid Chromatography (HPLC) is widely recognized as a suitable analytical technique for the determination of this compound in pharmaceutical formulations [1]. The HPLC method provides excellent sensitivity and separation efficiency for quantifying this compound and potential degradation products. For optimal performance, reverse-phase C18 columns are typically employed with mobile phases consisting of aqueous buffers (often phosphate or acetate) mixed with organic modifiers such as acetonitrile or methanol. The aqueous phase is usually adjusted to an acidic pH (2.5-4.0) to suppress silanol interactions and improve peak shape. Detection is commonly performed using UV absorbance at around 280 nm or 355 nm, which correspond to the maximum absorption wavelengths of tetracycline antibiotics in acidic solutions. The system should be calibrated with this compound reference standards of known purity, and quality control samples should be included in each analytical run to ensure method validity and reliability.
While HPLC is the primary analytical method for this compound, gas chromatography (GC) has also been indicated as suitable for its analysis [1]. GC methods typically require derivatization of the compound to improve volatility and thermal stability, with common derivatizing agents including silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The derivatized samples can then be analyzed using GC with flame ionization detection (FID) or mass spectrometric detection (GC-MS) for enhanced sensitivity and specificity. Additionally, electroanalytical techniques such as polarography or voltammetry may be employed for the determination of this compound, leveraging its electrochemical activity at electrode surfaces. These alternative methods provide valuable orthogonal approaches for confirming results or addressing specific analytical challenges that may arise with complex sample matrices.
Table: Analytical Applications of this compound Reference Standards
| Analytical Technique | Application Context | Key Parameters | Reference |
|---|---|---|---|
| HPLC | Pharmaceutical quality control | Mobile phase: Buffer-acetonitrile; Detection: UV 280/355 nm | [1] |
| Gas Chromatography | Confirmatory analysis | Requires derivatization for volatility | [1] |
| Metal Chelate Affinity Chromatography | Extraction from complex matrices | Selective for tetracycline structures | [4] |
| Electroanalytical Methods | Alternative quantification | Electrochemical detection | [1] |
| Stability-indicating HPLC | Forced degradation studies | Separation of degradation products | [4] |
This compound reference standards find applications across multiple domains within pharmaceutical development and environmental analysis. In pharmaceutical quality control, these standards are essential for identity testing, assay determination, and impurity profiling in drug substances and products [1]. The compound's broad-spectrum antibacterial activity also makes it relevant for microbiological research, particularly in studies investigating tetracycline resistance mechanisms or evaluating novel antibiotic combinations. Additionally, the environmental fate of tetracycline antibiotics has become an area of increased regulatory focus, with this compound serving as a reference standard in environmental monitoring programs to detect and quantify antibiotic residues in water, soil, and biological samples. Recent research has also explored the non-antibiotic properties of tetracycline derivatives, including their potential as matrix metalloproteinase inhibitors [6], expanding their application into new therapeutic areas beyond infectious diseases.
Stability assessment of this compound is essential for determining shelf life and appropriate storage conditions. This protocol outlines a systematic approach for evaluating the stability of this compound under various environmental conditions:
Sample Preparation: Weigh accurately approximately 50 mg of this compound reference standard into separate clear glass vials and amber glass vials for light sensitivity studies. For thermal stability studies, prepare additional samples in tightly sealed containers.
Study Conditions:
Sampling Timepoints: Analyze samples initially and after 1, 2, 4, and 8 weeks using validated HPLC methods. For long-term studies, extend timepoints to 3, 6, 9, and 12 months.
Analysis: Determine the percentage of intact this compound remaining at each timepoint using HPLC with UV detection. Identify and quantify degradation products using reference standards where available.
Data Interpretation: Calculate degradation rate constants and determine the primary environmental factors affecting stability. Establish appropriate storage conditions and expiration dating based on the results.
This systematic approach provides comprehensive stability profiling essential for establishing appropriate handling, storage, and retest periods for this compound reference standards in compliance with regulatory guidelines for pharmaceutical substances.
Proper sample preparation is critical for accurate quantification of this compound in various matrices. The following protocol describes a metal chelate affinity chromatography extraction method adapted from published procedures for tetracycline analysis [4]:
Standard Solution Preparation:
Extraction from Complex Matrices:
Cleanup Using Metal Chelate Affinity Chromatography:
Sample Analysis:
This sample preparation method provides effective extraction efficiency and matrix cleanup for accurate quantification of this compound in complex samples, with typical recovery rates exceeding 85% when properly executed [4].
The chemical structure of this compound contains several labile moieties susceptible to specific degradation pathways under various environmental conditions. Understanding these pathways is essential for developing stable formulations and appropriate storage conditions. The primary degradation routes include:
These degradation processes are influenced by environmental factors including temperature, pH, light exposure, and the presence of catalytic metal ions. The identification and monitoring of degradation products are essential aspects of pharmaceutical quality control, requiring sensitive and selective analytical methods to ensure the safety and efficacy of this compound-containing products.
The following diagram illustrates the experimental workflow for this compound analysis:
Diagram 1: Experimental workflow for this compound analysis, highlighting critical control points from storage through analysis.
The environmental fate of this compound has gained increasing attention due to the potential ecological impacts of antibiotic residues in the environment. Recent research has identified specific bacterial strains capable of transforming tetracycline antibiotics, offering potential for bioremediation applications. Studies have shown that certain microorganisms, including novel strains of Kluyvera species isolated from municipal sludge, demonstrate the ability to biodegrade tetracycline antibiotics through enzymatic modification and ring cleavage mechanisms [7]. These biodegradation processes typically involve initial modifications to the tetracycline structure, followed by progressive breakdown into smaller molecular fragments with reduced antibacterial activity.
The biodegradation pathway for tetracycline antibiotics generally follows a sequential process:
Understanding these biotransformation pathways is essential for developing effective biological treatment systems for wastewater containing antibiotic residues, potentially reducing the environmental impact of pharmaceutical manufacturing and use. The isolation and characterization of specialized bacterial strains capable of degrading methacycline and related tetracyclines provide promising approaches for addressing environmental contamination with these persistent compounds [7].
The following diagram illustrates the degradation pathway of this compound:
Diagram 2: Primary degradation pathways of this compound under various environmental conditions, showing the main routes of chemical and biological transformation.
This compound represents an important pharmaceutical reference standard with specific storage and handling requirements essential for maintaining its stability and analytical performance. The recommended storage condition of -10°C to -25°C, coupled with protection from moisture and light, ensures the material integrity throughout its shelf life. Implementation of the described analytical protocols, including HPLC and GC methods with appropriate sample preparation techniques, provides reliable approaches for quantifying this compound in various matrices. The experimental procedures outlined for stability monitoring and sample analysis offer practical guidance for researchers and quality control professionals working with this compound.
The comprehensive understanding of this compound's degradation pathways and stability profile enables the development of robust analytical methods and appropriate storage conditions. Furthermore, emerging research on the biodegradation of tetracycline antibiotics by specific bacterial strains offers promising approaches for addressing environmental concerns associated with antibiotic residues. As pharmaceutical analysis continues to evolve, the principles and protocols described in these application notes provide a foundation for the proper handling, analysis, and storage of this compound reference standards in compliance with regulatory requirements and scientific best practices.
The table below summarizes the key specifications for Methacycline Hydrochloride Certified Reference Materials (CRMs) based on the information available.
| Property | Specification |
|---|---|
| Product Name | This compound [1] |
| Catalog Number | PHR1594 (Sigma-Aldrich), 1397006 (USP) [1] [2] |
| CAS RN | 3963-95-9 [1] [2] |
| Molecular Formula | C₂₂H₂₂N₂O₈ · HCl [1] [2] [3] |
| Molecular Weight | 478.88 g/mol [3] |
| Quality/Standard | Certified Reference Material (CRM), Pharmaceutical Secondary Standard [1] |
| Certification | ISO 17034 & ISO/IEC 17025 [1] |
| Primary Application | Determination of analyte in pharmaceutical formulations by chromatography and electroanalytical techniques [1] |
| Recommended Storage | -10°C to -25°C [1] |
| Physical Form | Neat, Crystalline Solid [1] [4] |
This protocol is designed to ensure the analytical system is working correctly before quantifying methacycline in samples.
1.1 Reference Standard Preparation
1.2 Chromatographic Conditions
1.3 System Suitability Evaluation
This protocol outlines the procedure for quantifying methacycline in a pharmaceutical formulation (e.g., tablet powder or suspension).
2.1 Test Sample Preparation
2.2 Calibration Curve Preparation
2.3 Quantification Analysis
The following diagram illustrates the logical workflow for using the CRM in pharmaceutical quality control, from preparation to final analysis.
This compound (MC•Cl) is a broad-spectrum, semisynthetic tetracycline antibiotic with superior efficacy to older tetracyclines like oxytetracycline and tetracycline. As a member of the tetracycline antibiotics family, it exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, atypical organisms, and protozoan parasites. Its favorable antimicrobial properties and absence of major adverse effects have led to its extensive use in human and veterinary medicine, as well as in animal feed additives. The molecular structure of methacycline contains multiple electroactive functional groups that enable its detection and quantification through various electrochemical techniques. [1] [2]
Electrochemical analysis methods offer significant advantages for pharmaceutical quality control and therapeutic drug monitoring of this compound. These techniques are characterized by their simplicity, rapid analysis, cost-effectiveness, high sensitivity, and suitability for automation and miniaturization. Unlike conventional chromatographic methods which often require expensive instrumentation, extensive sample preparation, and long analysis times, electrochemical methods can provide rapid results with minimal sample pretreatment. Additionally, electrochemical platforms can be modified with various materials to enhance their selectivity and sensitivity for specific applications, making them particularly valuable for routine analysis in both pharmaceutical and clinical settings. [3] [4]
The electrochemical determination of this compound primarily utilizes potentiometric sensors and voltammetric techniques, each with distinct mechanisms and applications. Potentiometric methods measure the potential difference under conditions of zero current, while voltammetric techniques examine the current response as a function of applied potential. The selection of an appropriate method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
Table 1: Comparison of electrochemical methods for this compound analysis
| Method Type | Electrode System | Linear Range (M) | Detection Limit (M) | Response Time | Key Advantages |
|---|---|---|---|---|---|
| Potentiometric | PVC Membrane ISE [5] | 6.0×10⁻⁶ - 3.0×10⁻² | 3.4×10⁻⁶ | <15 s | Simple operation, cost-effective, suitable for pharmaceutical QC |
| Potentiometric | Internal Solid Contact Sensor [6] [7] | 6.4×10⁻⁶ - 3.0×10⁻³ | 4.4×10⁻⁶ | <5 s | Enhanced stability, reduced drift, rapid response |
| Voltammetric | Poly(malachite green)/GCE [8] | 5×10⁻⁶ - 1×10⁻⁴ | 1.6×10⁻⁶ | - | High sensitivity, electrocatalytic enhancement |
| Voltammetric | BDD Electrode with Surfactants [3] | Specific values not provided | Information missing | - | Excellent potential window, low background current |
Table 2: Electrode modification approaches for enhanced methacycline detection
| Modification Approach | Base Electrode | Key Characteristics | Application Scope |
|---|---|---|---|
| Ion-selective Membranes [5] | PVC | MC-TPB as electroactive substance, DOP plasticizer | Pharmaceutical formulations |
| Solid Contact Materials [6] [7] | Pt/PPy/PVC | PPy as solid contact, MC-PT as ion exchanger | Direct potentiometry in tablets |
| Polymer Films [8] | Glassy Carbon | Electrocatalytic oxidation, enhanced surface area | Sensitive detection in complex matrices |
| Nanomaterial Composites [4] | Carbon Paste | High surface area, improved electron transfer | Biological samples, environmental monitoring |
Electrode Composition: Prepare the sensing membrane by dissolving 0.5 mg of methacycline-tetraphenylborate (MC-TPB) ion-pair, 31.5 mg of poly(vinyl chloride) (PVC), and 68.0 mg of dioctyl phthalate (DOP) plasticizer in 2.5 mL of tetrahydrofuran (THF). The optimal membrane composition is 0.7% (w/w) ion-pair, 31.5% (w/w) PVC, and 67.8% (w/w) DOP. [5]
Membrane Fabrication: Pour the homogeneous PVC cocktail onto a glass dish (approximately 4 cm diameter) and allow the THF to evaporate slowly at room temperature for 24 hours. This gradual evaporation prevents bubble formation and ensures a homogeneous membrane with consistent electrochemical properties. [5]
Electrode Assembly: Cut a disk (approximately 16 mm diameter) from the prepared membrane and attach it to the polished end of a PVC tube using a PVC-THF solution (5% w/w) as adhesive. Fill the electrode body with internal filling solution (1.0 × 10⁻³ M this compound) and insert the Ag/AgCl reference element. Condition the assembled electrode by soaking in 1.0 × 10⁻³ M this compound solution for at least 2 hours before use. [5]
Sample Preparation: For pharmaceutical formulations (tablets), accurately weigh and crush two tablets, then dissolve the powder in pH 2.6 background solution (diluted hydrochloric acid). Transfer the solution to a 50-mL volumetric flask, dilute to volume with the background solution, and further dilute as needed to bring the concentration within the linear range of the electrode. [5]
Potential Measurement: Immerse the conditioned methacycline-selective electrode and a saturated calomel reference electrode (SCE) in the test solution while maintaining constant stirring with a magnetic stirrer. Measure the equilibrium potential using a high-impedance pH/mV meter with precision of ±0.1 mV. Record the potential when the reading stabilizes (drift <0.5 mV/min). [5]
Calibration Protocol: Prepare standard this compound solutions in the concentration range of 1.0×10⁻⁶ M to 3.0×10⁻² M using the pH 2.6 background solution. Measure the potential for each standard and construct a calibration curve by plotting potential (mV) versus logarithm of methacycline concentration. The electrode typically exhibits a Nernstian slope of 52.9 mV/decade at 25°C. [5]
Electrode Design: The internal solid contact sensor follows the configuration Pt/PPy/PVC(MC-PT), where a platinum base electrode is coated with conducting poly(pyrrole) (PPy) as the solid contact material, followed by a PVC membrane containing the ion exchanger. [6] [7]
Membrane Preparation: Prepare the ion-selective membrane by combining methacycline-phosphotungstate (MC-PT) as the ion exchanger with dibutyl phthalate (DBP) as plasticizer and PVC in the appropriate ratio. The optimal performance is achieved with a membrane composition containing 10.0% (w/w) of MC-PT, 45.0% (w/w) DBP, and 45.0% (w/w) PVC. [5]
Polymer Deposition: Electropolymerize pyrrole on the Pt electrode surface using cyclic voltammetry in a solution containing 0.1 M pyrrole and 0.1 M LiClO₄ by scanning between -0.2 and 0.6 V (vs. Ag/AgCl) at 50 mV/s for 20 cycles. This creates a stable conducting polymer layer that facilitates ion-to-electron transduction and reduces potential drift. [6]
Measurement Conditions: Perform all measurements in pH 2.7 background solution to ensure proper protonation of methacycline molecules and minimize pH interference. Maintain constant temperature at 25±0.2°C during measurements as temperature fluctuations can affect the electrode response. [6] [7]
Calibration and Quantification: Calibrate the sensor using standard solutions ranging from 6.4×10⁻⁶ M to 3.0×10⁻³ M this compound. The sensor typically exhibits a Nernstian slope of 52.4±0.2 mV/decade. For unknown samples, measure the potential and determine the concentration directly from the calibration curve without the need for standard additions. [6] [7]
Validation Procedure: Validate the method by performing recovery studies in pharmaceutical tablet formulations. The average recovery should be approximately 100.1% with relative standard deviation <1.0% (n=4), demonstrating high accuracy and precision for quality control applications. [6]
Surface Polishing: Prior to modification, polish the glassy carbon electrode (GCE) successively with alumina slurries of decreasing particle size (1.0, 0.3, and 0.05 μm) on a microcloth pad to create a mirror-like surface. Rinse thoroughly with distilled water between each polishing step and after the final polish. [8]
Polymer Film Deposition: Electropolymerize malachite green on the GCE surface by performing 10 cycles of cyclic voltammetry between -1.4 and 1.8 V at a scan rate of 0.1 V/s in a solution containing 10 mM malachite green dissolved in pH 6.0 phosphate buffer with 0.5 M NaNO₃ as supporting electrolyte. [8]
Activation Procedure: After polymerization, rinse the modified electrode copiously with distilled water and cycle in monomer-free 0.5 M H₂SO₄ between -0.8 and +0.8 V until a stable voltammogram is obtained. This activation step enhances the electrocatalytic properties and stability of the polymer film. [8]
Optimized Parameters: Employ square wave adsorptive stripping voltammetry (SW-AdASV) with the following parameters: accumulation potential = 0 V, accumulation time = 60 s, amplitude = 25 mV, frequency = 15 Hz, and step potential = 5 mV. These conditions maximize the oxidation signal for methacycline while minimizing background interference. [8]
Analytical Procedure: Transfer an aliquot of the sample solution to the electrochemical cell containing supporting electrolyte (pH 7.5 phosphate buffer). Apply the accumulation potential under stirring conditions to pre-concentrate methacycline on the electrode surface. After a 30-second quiet time, initiate the square wave voltammetric scan from 0 to +1.2 V to record the oxidation peak. [8]
Calibration and Analysis: Construct a calibration curve by plotting the anodic peak current versus methacycline concentration in the range of 5-100 μM. The method typically demonstrates a detection limit of 1.6 μM and quantification limit of 5.3 μM, making it suitable for pharmaceutical dosage form analysis. [8]
Table 3: Performance characteristics of electrochemical methods for this compound
| Performance Parameter | PVC Membrane ISE [5] | Internal Solid Contact Sensor [6] [7] | Voltammetric Method [8] |
|---|---|---|---|
| Linear Range (M) | 6.0×10⁻⁶ - 3.0×10⁻² | 6.4×10⁻⁶ - 3.0×10⁻³ | 5×10⁻⁶ - 1×10⁻⁴ |
| Detection Limit (M) | 3.4×10⁻⁶ | 4.4×10⁻⁶ | 1.6×10⁻⁶ |
| Slope (mV/decade) | 52.9 | 52.4±0.2 | - |
| Response Time | <15 s | <5 s | - |
| Working pH Range | 2.0-3.0 | 2.0-3.0 | 7.0-8.0 |
| Recovery (%) | 99.2-101.2 | 100.1 | 98.5-101.2 |
Electrochemical sensors for this compound demonstrate Nernstian response in the concentration ranges specified in Table 3, indicating the ideal behavior of these sensors according to the Nernst equation. The working pH range is critical for methacycline determination as the protonation state of the molecule affects its electrochemical behavior. Potentiometric sensors require acidic conditions (pH 2.0-3.0) to ensure the drug is fully protonated, while voltammetric methods often work best at neutral to slightly basic conditions where oxidation processes are more favorable. [5] [6] [8]
The selectivity coefficients of methacycline electrodes against common interfering ions should be determined using the separate solution method (SSM) or matched potential method (MPM). The sensors typically exhibit excellent selectivity for methacycline over inorganic cations (Na⁺, K⁺, Ca²⁺, Mg²⁺) and excipients commonly found in pharmaceutical formulations. However, other tetracycline antibiotics may interfere significantly due to their structural similarity, requiring separation if present in the sample. For voltammetric methods, substances with similar oxidation potentials or those that adsorb strongly on the electrode surface may interfere, necessitating proper sample preparation or modification of the electrode surface to enhance selectivity. [6] [8]
The following diagrams illustrate the key experimental processes and mechanisms involved in the electrochemical analysis of this compound.
Slow Response Time: If the electrode response time exceeds specifications, check the membrane thickness and reduce if necessary. Ensure proper conditioning in methacycline solution before use. For voltammetric electrodes, verify that the polymer film thickness is optimized by controlling the number of deposition cycles during electropolymerization. [5] [8]
Reduced Sensitivity: When sensitivity decreases (sub-Nernstian slope), examine the membrane composition and prepare fresh ion-pair complex if needed. For voltammetric methods, repolish the electrode surface to remove contamination and regenerate the active surface. Check the pH of the test solution as deviation from the optimal range significantly affects sensitivity. [5] [6]
Poor Reproducibility: Inconsistent results may stem from variations in membrane composition or inadequate conditioning. Ensure consistent preparation protocols and standardize conditioning time. For modified electrodes, verify that the modification procedure is highly reproducible by controlling all parameters including deposition potential, time, and solution composition. [6] [8]
pH Optimization: Conduct preliminary experiments to determine the optimal pH range for analysis. For potentiometric sensors, test the response in the pH range 2-6 using appropriate buffer systems. For voltammetric methods, examine a wider pH range (3-9) to identify the pH that yields the highest peak current and best peak shape. [5] [8]
Accumulation Parameters: For voltammetric techniques utilizing adsorption, optimize the accumulation potential and time to maximize sensitivity without excessively lengthening the analysis time. Perform experiments with accumulation times ranging from 15-180 seconds and potentials from -0.5 to +0.5 V to identify the optimal pre-concentration conditions. [8]
Modifier Composition: Systematically vary the composition of electrode modifiers to enhance performance. For carbon paste electrodes, test different ratios of conductive materials (graphite, nanotubes) to binder. For polymer-modified electrodes, optimize the monomer concentration and number of polymerization cycles to achieve the desired film properties. [4]
The electrochemical methods presented in these application notes provide reliable, cost-effective, and efficient approaches for the determination of this compound in pharmaceutical formulations and biological samples. Potentiometric sensors offer simplicity and rapid analysis suitable for quality control applications, while voltammetric techniques provide enhanced sensitivity for trace analysis. The selection of an appropriate method should be based on the specific application requirements, available instrumentation, and required sensitivity.
The modified electrodes described in these protocols demonstrate how advanced materials can enhance analytical performance, with solid-contact sensors providing stable responses and polymer-modified electrodes offering catalytic properties for improved sensitivity. Proper method validation following regulatory guidelines ensures the reliability of results for pharmaceutical analysis.
As electrochemical sensor technology continues to evolve, future developments in nanomaterial-based modifiers, miniaturized systems, and multiplexed detection platforms will further expand the capabilities of these methods for methacycline analysis in various settings including point-of-care testing and environmental monitoring.
Methacycline is a second-generation, semi-synthetic tetracycline antibiotic. Its primary mechanism, shared across the tetracycline class, is the inhibition of protein synthesis by binding to the 30S ribosomal subunit. This binding prevents the aminoacyl-tRNA from attaching to the mRNA-ribosome complex, thereby halting the elongation of the peptide chain [1] [2]. The table below summarizes quantitative data and key characteristics relevant to methacycline assays.
| Property / Parameter | Details |
|---|---|
| Primary Target | Bacterial 30S ribosomal subunit [1] [2] |
| Mechanism | Inhibition of aminoacyl-tRNA association, blocking protein translation [1] [2] |
| Reported IC₅₀ (EMT Inhibition) | ~5 μM (in primary alveolar epithelial cells) [3] |
| Relevant Assay Context | Potentiation assays using anhydrotetracycline (ATc) to investigate TetX-mediated resistance [2] |
While a direct protocol for methacycline is not published, the following workflow synthesizes established methods for evaluating tetracycline antibiotics and other protein synthesis inhibitors [2] [4]. You can adapt this framework to investigate methacycline.
This section elaborates on the key experimental phases shown in the workflow diagram.
Cell Preparation & Treatment
Metabolic Labeling & Processing
Enrichment & Analysis
Methacycline Hydrochloride is a semisynthetic tetracycline antibiotic that functions as a potent inhibitor of bacterial protein synthesis. Its primary mechanism of action involves binding to the 30S ribosomal subunit, specifically preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This interaction effectively halts the translation process, inhibiting bacterial growth and multiplication [1]. Chemically, methacycline is derived from oxytetracycline (produced by Streptomyces rimosus) and is characterized by a methylene group at the C6 position, which distinguishes it from other tetracyclines [2] [3]. While its core mechanism is shared among tetracyclines, recent research into novel ribosome-targeting antibiotics, such as the depsipeptide manikomycin also derived from S. rimosus, reveals that even well-studied antibiotic-producing strains can yield compounds with unique ribosomal binding sites and modes of action, highlighting the continued relevance of this research area [4].
The following diagram illustrates the primary mechanism by which methacycline inhibits bacterial protein synthesis.
Figure 1: Mechanistic pathway of Methacycline inhibition. Methacycline binds the 30S ribosomal subunit, preventing aminoacyl-tRNA attachment and halting protein synthesis [1].
Studying methacycline-ribosome interactions requires a multidisciplinary approach combining biochemical, genetic, and structural techniques. The protocols below outline core methodologies for characterizing this interaction.
Purpose: To quantify the inhibition of bacterial protein synthesis by methacycline using a cell-free system [4].
Materials:
Procedure:
[1 - (Luminescence_sample / Luminescence_no-inhibitor)] * 100.Purpose: To identify the ribosomal binding site of methacycline by selecting and characterizing resistant bacterial mutants [4].
Materials:
Procedure:
Purpose: To characterize the interaction between methacycline and the 16S rRNA using chemical probes [5].
Materials:
Procedure:
Table 1: Comparative activity and binding data for tetracycline-class antibiotics.
| Antibiotic | Measured IC50 (µM) in E. coli Translation System | Primary Ribosomal Binding Site | Resistance-Associated 16S rRNA Mutations |
|---|---|---|---|
| Methacycline | Data needed [1] | 30S subunit, A-site [1] | G966U (h31), C1054G (h34) [5] |
| Tetracycline | Data needed [5] | 30S subunit, A-site (primary site) [5] | G966U (h31), C1054G (h34) [5] |
| Tigecycline | ~0.02 (in bacterial 70S) [6] | 30S subunit, A-site (with higher affinity) [6] [5] | G966U (h31), C1054G (h34) [5] |
| Manikomycin | 0.6 (in E. coli cell-free system) [4] | 50S subunit, E-site [4] | Deletion in A2432-A2435 stretch (23S rRNA) [4] |
The following diagram outlines a comprehensive workflow for characterizing a novel antibiotic's interaction with the ribosome, integrating the protocols described above.
Figure 2: Integrated workflow for ribosomal binding site characterization. This pipeline combines functional, genetic, and biochemical assays to conclusively identify an antibiotic's molecular target and mode of action [4] [5].
Recent research indicates that the dissociation rate of an antibiotic from the ribosome can be a critical factor for its bactericidal activity, sometimes more important than binding affinity alone. Studies on macrolide antibiotics showed that bactericidal drugs like solithromycin dissociate from the ribosome with half-lives hundreds of times longer than bacteriostatic drugs like erythromycin, even when their affinities (Kd) are comparable [7]. This "slow-dissociation" kinetic profile can lead to prolonged translation downtime, potentially depleting essential cellular factors and driving cell death. While this principle was established for macrolides, it underscores the importance of measuring both the affinity (Kd) and dissociation rates (k_off) for a comprehensive understanding of methacycline's action [7].
Understanding how methacycline interacts with other translation inhibitors is crucial for developing combination therapies. Drug interactions can be classified as synergistic, additive, or antagonistic. A general biophysical model that incorporates drug uptake, ribosome binding kinetics, and the physiological response of the cell (as captured by bacterial "growth laws") can predict a significant fraction of these interactions [8]. When screening methacycline in combination with other antibiotics, it is essential to use high-resolution dose-response matrices and quantify interactions using established models like Loewe additivity to identify potentially useful synergistic pairs or avoid antagonistic effects [8].
The protocols outlined herein provide a robust framework for elucidating the interaction of this compound with the bacterial ribosome. The integration of in vitro functional assays, genetic selection, and biochemical probing offers a comprehensive strategy for target validation and mechanism of action studies. Furthermore, the emerging principles of binding kinetics and drug interactions provide a deeper context for interpreting experimental data and can guide the development of novel, more effective tetracycline-derived antibiotics.
The solubility of this compound varies significantly with the solvent and pH. The table below summarizes quantitative data from experimental studies.
| Solvent / Condition | Solubility | Experimental Conditions / Notes |
|---|---|---|
| Water [1] [2] | 5-6 mg/mL (10.44-13.93 mM) | In vitro testing |
| DMSO [1] [2] | 50 mg/mL (104.41 mM) | Hygroscopic; use newly opened DMSO [1] |
| DMSO [2] | 3 mg/mL (6.26 mM) | Alternative data point |
| Ethanol [2] | Insoluble | - |
| HCl Solutions (Low pH) [3] | Exhibits "common ion suppression" | Max solubility at ~pH 2.8; decreases in stronger HCl due to Cl⁻ ions |
The solubility of this compound in hydrochloric acid (HCl) solutions is not linear. A critical study identified a pH-solubility profile where solubility reaches a maximum at approximately pH 2.8 [3].
The drop in solubility at very low pH (e.g., gastric pH of 1.2-2.1 for methacycline) is due to a phenomenon called common ion suppression. In HCl solutions, the high concentration of chloride ions (Cl⁻) suppresses the dissolution of the this compound salt due to solubility product equilibrium. For this reason, the free base form of methacycline can sometimes be more soluble than the hydrochloride salt in strongly acidic environments like the stomach [3].
This relationship between pH and solubility can be visualized in the following diagram:
For in vitro work, you can prepare a stock solution in water.
For higher concentration stocks, DMSO is a suitable solvent.
If the compound does not fully dissolve for animal studies, a homogeneous suspension can be prepared.
Problem: Precipitation in Low pH Buffers
Problem: Low Solubility in Aqueous Media
Problem: Variable Results in Dissolution Tests
The following table summarizes the fundamental stability-related properties of Methacycline Hydrochloride.
| Property | Description / Value | Relevance to Stability |
|---|---|---|
| CAS Number | 3963-95-9 [1] | Unique identifier for ordering and quality control. |
| Molecular Formula | C22H23ClN2O8 [1] | - |
| Molecular Weight | 478.88 g/mol [1] | - |
| Physical Form | Yellow, crystalline powder [1] | A change in color or texture can indicate degradation. |
| Melting Point | >224°C (decomposes) [1] | Provides an upper temperature limit for handling. |
| Recommended Storage | In a cool place (e.g., 4°C), in a tightly closed container, in a dry and well-ventilated place [2]. Protect from light [1]. | Crucial for maintaining long-term stability. |
| Solubility | Slightly soluble in water, DMSO (with heating), and methanol (with heating, sonication) [1]. | Impacts the preparation of stock solutions for assays. |
Here are detailed methodologies for key experiments you can perform to assess the stability of your this compound samples in the lab.
This protocol is used to separate and quantify methacycline from its potential degradation products.
This bioassay confirms that the antibiotic retains its biological activity, which can be a more sensitive indicator of degradation than chemical assays.
Q1: What is the most critical factor for ensuring the long-term stability of this compound? A1: The most critical factor is proper storage. The compound must be kept in a cool (e.g., 4°C), dry place, in a tightly sealed container, and protected from light [1] [2]. Studies show that tetracycline antibiotics stored under such conditions can remain stable and potent for decades [3].
Q2: My this compound powder has turned from yellow to a darker color. Is it still usable? A2: A significant color change suggests potential degradation. The pure compound is described as a yellow crystalline powder [1]. It is recommended to not use the material for critical quantitative experiments without first checking its purity and potency using the HPLC and antibacterial assay protocols described above.
Q3: What are the main degradation pathways for this compound? A3: While specific studies on methacycline are limited, tetracyclines as a class are known to undergo epimerization under certain pH and temperature conditions [3]. In the environment, it can be completely degraded by strong oxidizers like biogenic manganese oxides (MnO₂), breaking its polycyclic structure [4].
Q4: How should I prepare and store stock solutions for in-vitro assays? A4: Due to its limited solubility, prepare stock solutions fresh using gentle heating and sonication in a solvent like water, DMSO, or methanol [1]. For short-term storage (e.g., one week), aliquot the solution and store it at -20°C. Avoid repeated freeze-thaw cycles. Always confirm the concentration and potency of stored stock solutions before use in critical experiments.
To help visualize the process of stability assessment, here is a workflow diagram:
The following diagram illustrates the primary degradation threat for tetracycline antibiotics like methacycline, based on general literature.
The following table compiles quantitative data from successful MC.Cl sensor implementations, providing target values for optimization [1] [2].
| Parameter | Target Value from Literature | Membrane Composition & Context |
|---|---|---|
| Response Time | < 5 seconds [1] | Solid-contact sensor: Poly(pyrrole) solid contact, MC-PT ion-exchanger, DBP plasticizer [1]. |
| Response Time | < 15 seconds [2] | PVC membrane electrode: MC-TPB ion-exchanger, DOP plasticizer [2]. |
| Working pH | pH 2.7 [1] | Condition for the solid-contact sensor [1]. |
| Working pH | pH 2.6 [2] | Recommended for the PVC membrane electrode; response is pH-dependent when pH > 3 [2]. |
| Optimal Slope | 52.4 ± 0.2 mV/decade [1] | Solid-contact sensor (Pt/PPy/PVC(MC-PT)) [1]. |
| Optimal Slope | 52.9 mV/decade [2] | PVC membrane electrode with MC-TPB and DOP plasticizer [2]. |
If your sensor's response time is slower than the targets above, follow this systematic troubleshooting workflow. The diagram outlines the logical process for diagnosing the issue.
Diagram Summary: The workflow outlines four key areas—Membrane Composition, Sensor Conditioning, Sample Conditions, and Physical Inspection—to diagnose slow sensor response. Follow the checks and corrective actions below for each area.
The membrane's physical properties are critical for rapid ion transport.
Proper conditioning prepares the membrane for measurement.
Environmental factors during measurement can drastically impact performance.
General sensor maintenance is crucial for consistent performance.
For developing a new sensor or deeply optimizing an existing one, consider a structured approach:
Q: What is an acceptable Nernstian slope for a monovalent MC.Cl sensor? A: The theoretical slope is approximately 59.2 mV/decade at 25°C. For MC.Cl, experimentally achieved slopes are typically around 52-53 mV/decade [1] [2]. A significant deviation from this range suggests a need for membrane optimization.
Q: Why is controlling the pH so critical for this sensor? A: Methacycline hydrochloride is a complex molecule whose ionic state and activity are pH-dependent. Operating at the recommended acidic pH (2.6-2.7) ensures a consistent and predictable ionic form, which is crucial for a stable and fast potentiometric response [1] [2].
Q: My sensor was working fine but now responds slowly. What is the most likely cause? A: This is often a sign of membrane aging or damage. The membrane may have been scratched, the ion-exchanger may have leached out over time, or the plasticizer may have started to degrade. Inspect the membrane physically and consider re-fabricating it according to the optimized recipe [5].
The table below summarizes the key performance characteristics of different analytical methods found in the literature for detecting this compound (MC.Cl).
| Method | Linear Range | Detection Limit | Key Conditions / Notes | Source / Citation |
|---|---|---|---|---|
| Internal Solid Contact Sensor (ISCS) | ( 6.4 \times 10^{-6} ) M to ( 3.0 \times 10^{-3} ) M | ( 4.4 \times 10^{-6} ) M | pH 2.7; Uses MC-phosphotungstate ion-exchanger & poly(pyrrole) solid contact. | [1] [2] |
| PVC Membrane Electrode | ( 6.0 \times 10^{-6} ) M to ( 3.0 \times 10^{-2} ) M | ( 3.4 \times 10^{-6} ) M | pH 2.6; Uses MC-tetraphenylborate ion-pair & dioctyl phthalate plasticizer. | [3] [4] |
| LC-MS/MS (in human plasma) | 5.0 to 1000 ng/mL | 5.0 ng/mL | Uses oxytetracycline as internal standard; requires 0.5 mL plasma. | [5] |
To select the right method, please follow this workflow:
This method offers a good balance of sensitivity, rapid response (<5 seconds), and cost-effectiveness for pharmaceutical analysis [1].
The sensor is constructed in a layered format: Pt Wire | Poly(pyrrole) Solid Layer | PVC Sensing Membrane.
Why is controlling pH so important in the potentiometric methods? The potential response of the Methacycline-selective electrodes is significantly influenced by the pH of the test solution. A pH greater than 3 can lead to inaccurate readings. For the PVC membrane electrode, a background solution of pH 2.6 is recommended, while the ISCS operates best at pH 2.7 [3] [1].
What is the role of the ion-pair complex in the membrane? The ion-pair complex (e.g., MC-TPB or MC-PT) acts as the electroactive substance within the PVC membrane. It is responsible for the selective recognition and exchange of Methacycline ions, generating the measurable potential [3].
My sensor has a slow response or a drifting signal. What should I check? First, ensure the sensor was properly conditioned in a MC.Cl solution before use. If the problem persists, check the membrane integrity for any cracks or scratches. Also, verify that the internal filling solution is fresh and that the reference electrode is functioning correctly.
When should I choose LC-MS/MS over a potentiometric sensor? Opt for LC-MS/MS if you need to detect Methacycline at very low concentrations (in the ng/mL range), especially in complex biological matrices like plasma, or if you require high specificity to distinguish between Methacycline and its metabolites [5]. Potentiometric sensors are ideal for rapid, direct analysis in pharmaceutical formulations where very high sensitivity is not the primary requirement.
The core of your query is addressed by a 1979 comparative study, which directly investigated the dissolution of methacycline hydrochloride capsules filled with either powder or granulate. The key findings are summarized below.
Table 1: Comparative Dissolution Profile of this compound Formulations [1]
| Formulation Type | Initial Dissolution Rate | Stability During Storage | Key Findings & Notes |
|---|---|---|---|
| Granulate-filled Capsules | Consistent | Stable: No change in antibiotic liberation rate. | Performance was stable unless the mass packing value exceeded a coefficient of 1.38, which led to a marked decrease in dissolution rate. |
| Powder-filled Capsules | Consistent | Unstable: Rate of antibiotic liberation decreased. | The study found no correlation between tablet disintegration time and dissolution for either form. |
Based on the methodology of the cited study and modern practices, here is a generalized protocol you can adapt for your experiments [1] [2] [3].
Objective: To compare the dissolution profiles of this compound in powder and granulate forms under standardized conditions.
Materials and Equipment
Procedure
The following diagram illustrates the experimental workflow.
Q: Why does the granulate formulation show better stability upon storage compared to the powder? A: While the specific mechanism was not detailed in the available study, it is a common phenomenon in pharmaceutics. Powder particles can consolidate and form stronger compacts over time, especially under pressure or in humid conditions, reducing the surface area available for dissolution. Granulation is often used to create a more robust and porous structure that is less prone to such physical changes, thereby maintaining consistent dissolution performance [1].
Q: What could cause a sudden decrease in the dissolution rate of my granulate formulation? A: The study highlights that an increase in the mass packing value (packing coefficient) above 1.38 can cause a marked decrease in the dissolution rate of granulate-filled capsules [1]. This suggests that over-packing the capsule can hinder the penetration of the dissolution medium and the subsequent release of the drug. Review your encapsulation process parameters to ensure consistent and appropriate packing density.
Q: The disintegration time of my tablet is good, but the dissolution is poor. Why is this happening? A: The referenced study explicitly states that no correlation was found between disintegration and dissolution for methacycline capsules and tablets [1]. This is a critical point. A tablet can break apart quickly (disintegrate) but the resulting particles may not dissolve effectively. Poor dissolution can be due to the drug's inherent solubility, the particle size of the active ingredient, or the excipients used in the formulation. Focus your troubleshooting on factors affecting solubility and the de-aggregation of primary particles.
Q: How can I better understand the root cause of dissolution failure in my solid dosage forms? A: Modern analytical techniques can provide deep insights. Research indicates that X-ray Microscopy (XRM) can be used to non-invasively characterize the 3D internal structure of tablets and powders. This technology can quantify parameters like porosity, pore connectivity, and surface area, which directly impact liquid penetration and dissolution. Identifying internal structural defects or closed pores can be key to troubleshooting [2].
The table below summarizes the core chemical and pharmaceutical specification data for Methacycline hydrochloride, which is essential for quality control in research [1] [2].
| Property | Specification |
|---|---|
| CAS No. | 3963-95-9 [3] [4] [2] |
| Molecular Formula | C₂₂H₂₂N₂O₈ · HCl [1] [3] |
| Molecular Weight | 478.88 g/mol [3] [4] |
| Potency (USP) | Not less than 832 μg and not more than 970 μg of methacycline (C₂₂H₂₂N₂O₈) per mg [1]. |
| pH (10 mg/mL solution) | Between 2.0 and 3.0 [1]. |
| Water Content | Not more than 2.0% [1]. |
A primary challenge in working with tetracycline antibiotics is their stability. Here is a high-performance liquid chromatography (HPLC) method, adapted from the United States Pharmacopeia (USP), which is suitable for stability-indicating assays [1] [5].
This method is robust because the silica hydride-based columns can reduce peak tailing of basic analytes like tetracyclines, providing better separation of structurally similar degradants [5]. The following workflow outlines the key steps for sample preparation and analysis:
For planning in vitro experiments, here is the solubility data and guidance for preparing stock solutions [3] [4].
| Solvent | Solubility | Notes |
|---|---|---|
| Water | 5-6.67 mg/mL (10.44 - 13.93 mM) [3] [4] | May require ultrasonication [4]. |
| DMSO | 3-50 mg/mL (6.26 - 104.41 mM) [3] [4] | Higher concentrations are achievable; solution may be hygroscopic [4]. |
| Ethanol | Insoluble [3] | Not recommended for stock solutions. |
Protocol for 10 mM Stock Solution in DMSO [4]:
Beyond its antibiotic properties, Methacycline HCl has research applications as an epithelial-mesenchymal transition (EMT) inhibitor [3] [4].
The diagram below summarizes this anti-fibrotic mechanism of action:
Based on this data, here are some potential FAQs you could include:
Q1: What is the primary mechanism of action of methacycline hydrochloride? this compound is a protein synthesis inhibitor. Its primary mechanism involves binding reversibly to the 16S rRNA of the 30S ribosomal subunit. This binding sterically blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex (the A site), thereby preventing the elongation of the peptide chain and inhibiting protein synthesis. It is considered a bacteriostatic antibiotic [1] [2] [3].
Q2: What are the main mechanisms of bacterial resistance to methacycline? Bacterial resistance to methacycline and other tetracyclines primarily occurs through three well-documented mechanisms [1] [4] [2]:
Q3: Are there any novel compounds to overcome tetracycline resistance? Yes, research into tetracycline derivatives has led to compounds capable of overcoming common resistance mechanisms. For instance, 13-cyclopentyl-5-hydroxytetracycline (13-CPTC), a derivative of methacycline, was found to be a potent competitive inhibitor of the Tet(B) efflux protein. This allows other tetracyclines like doxycycline to accumulate inside resistant cells, effectively reversing the resistance [5].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Antibiotic Efficacy In Vitro | Efflux Pump Activity: High expression of tet efflux genes (e.g., Tet(A), Tet(B)) in the bacterial strain [1] [4]. | Use an efflux pump inhibitor like 13-CPTC in synergy assays [5] or consider using newer tetracyclines like tigecycline or eravacycline designed to evade efflux [4]. |
| Ribosomal Protection: Presence of ribosomal protection proteins (e.g., Tet(M)) [1] [4]. | Verify resistance genotype via PCR. Switch to a glycylcycline (e.g., tigecycline), which has a higher binding affinity for the ribosome and is less susceptible to protection [4]. | |
| Variable MIC Readings | Chelation of Antibiotic: Methacycline chelates divalent cations (Mg2+, Ca2+), which can also impair its own absorption [1] [2]. | Ensure culture media and preparation buffers are free of contaminating metal cations. Do not use magnesium or calcium salts to adjust media osmolarity. |
| High Background in Controls | Carryover Contamination | Use dedicated equipment for antibiotic solutions and implement strict aseptic techniques. Filter-sterilize antibiotic stock solutions instead of autoclaving. |
This protocol tests whether inhibiting efflux pumps can restore methacycline's activity against a resistant strain.
Workflow:
Procedure:
Monitoring the presence and expression of resistance genes is crucial for understanding resistance mechanisms.
Workflow:
Procedure:
The table below summarizes the core mechanisms of resistance to methacycline for easy reference.
| Mechanism | Key Genes/Proteins | Functional Effect on Antibiotic | Potential Countermeasures |
|---|---|---|---|
| Efflux Pumps [1] [4] | tet(A), tet(B), tet(C), tet(D), tet(K), tet(L) |
Active export of drug from cell, reducing intracellular concentration. | Use efflux pump inhibitors (e.g., 13-CPTC) [5]; switch to non-substrate drugs like tigecycline [4]. |
| Ribosomal Protection [1] [4] | tet(M), tet(O), tet(Q), tet(W) |
Displacement of antibiotic from ribosome, allowing protein synthesis. | Use tetracyclines with higher ribosomal binding affinity (e.g., eravacycline, tigecycline) [4]. |
| Enzymatic Inactivation [1] | tet(X) |
Chemical modification and inactivation of the tetracycline molecule. | Monitor for emerging resistance genes; combination therapy. |
The table below summarizes two established quantitative methods for analyzing this compound (MC·Cl).
| Method | Principle | Linear Range | Slope & Detection Limit | Key Conditions / System Parameters | Application Context |
|---|
| Internal Solid Contact Sensor (ISCS) [1] [2] | Direct potentiometry using an ion-selective electrode | ( 6.4 \times 10^{-6} ) M to ( 3.0 \times 10^{-3} ) M | Slope: ( 52.4 \pm 0.2 ) mV/decade LOD: ( 4.4 \times 10^{-6} ) M | Sensor: Pt/PPy/PVC(MC-PT) pH: 2.7 Response Time: < 5 seconds | Determination in tablets; Average recovery: 100.1% (RSD 0.7%) | | Reversed-Phase HPLC (USP) [3] | Liquid Chromatography with UV detection | Not specified (Assay focused) | Not specified | Column: 4.6-mm × 15-cm, 3.5-µm packing L1 (C8) Mobile Phase: 0.2M Ammonium oxalate-Dimethylformamide-0.1M Edetate disodium (11:5:4), pH 7.0 Flow Rate: ~1 mL/min Detection: 354 nm Injection Volume: ~20 µL | Quality control of bulk substance; Potency requirement: 832-970 µg of methacycline per mg |
For researchers implementing the official USP method, here is a detailed step-by-step protocol [3]:
C = Concentration of the Standard preparation (mg/mL)E = Methacycline content of the Reference Standard (µg/mg)W = Weight of the sample taken (mg)rU and rS = Peak areas from the Assay and Standard preparations, respectively.Q1: What should I do if the resolution between methacycline and doxycycline is less than 1.5 in the HPLC method? [3]
Q2: Why is my potentiometric sensor showing a slow or drifting response? [1] [2]
Q3: How can I confirm the identity and purity of my reference standard? [3] [4]
To help visualize the entire USP HPLC process, the following diagram outlines the key steps from preparation to analysis.
What are the primary degradation products of Methacycline Hydrochloride I should be aware of in my analysis? Under acidic and heated conditions, a key degradation product of doxycycline (and a relevant compound for methacycline analysis) is methacycline itself [1]. Tetracycline-class antibiotics can also undergo epimerization (e.g., formation of 4-epi-derivatives) and dehydration (e.g., formation of anhydrotetracycline), which can co-elute and interfere with your analysis [1].
Why is the peak shape for Methacycline poor in my HPLC analysis? Tetracyclines, including Methacycline, contain dimethylamine groups that can interact with residual silanols on conventional silica-based HPLC columns, causing peak tailing [1]. Using a silica hydride-based stationary phase can minimize this issue, as over 95% of surface silanols are replaced, reducing unwanted interactions [1].
Which metal ions are known to interfere with Methacycline degradation? The degradation efficiency of Methacycline by biogenic Mn oxides (BMOs) can be significantly inhibited by the presence of divalent metal ions such as Mg²⁺, Cu²⁺, Ni²⁺, and Co²⁺ [2].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Chromatographic Resolution | Inadequate column selectivity for similar degradants | Use a Phenyl Hydride column for π-π interactions or a UDC-Cholesterol column for shape selectivity to separate structurally similar analogs and degradants [1]. |
| Peak Tailing | Interaction of analyte with residual silanols on the column | Switch to a silica hydride-based column to minimize silanolic interactions [1]. |
| Low Degradation Efficiency | Interference from metal ions in solution | Chelate or remove divalent metal ions (Mg²⁺, Cu²⁺, Ni²⁺, Co²⁺) from the reaction mixture [2]. |
| Inconsistent Potentiometric Results | Suboptimal membrane composition in Ion-Selective Electrode (ISE) | For ISE, use an optimized membrane with Dioctyl phthalate (DOP) as the plasticizer and Methacycline-tetraphenylborate as the electroactive substance [3]. |
This protocol is adapted from a study comparing columns for analyzing degraded tetracyclines [1].
This method describes the use of a Methacycline-selective electrode for tablet analysis [3].
The following workflow summarizes the key decision points for selecting an analytical method:
The performance of the ion-selective electrode is highly dependent on the materials and procedure used. The following workflow outlines the key steps for fabricating the electrode, based on the optimized protocol [1].
The table below details the specific, optimized composition of the sensing membrane. Note that other plasticizers like dibutyl phthalate (DBP) were tested but dioctyl phthalate (DOP) proved superior [1].
| Component | Role | Optimized Amount (wt%) | Notes |
|---|---|---|---|
| Methacycline-Tetraphenylborate (MC-TPB) | Electroactive compound | 0.7% | Forms the ion-association complex critical for sensing [1]. |
| Dioctyl Phthalate (DOP) | Plasticizer | 67.8% | Provides the liquid membrane matrix; superior to DBP and DNP [1]. |
| Poly(Vinyl Chloride) (PVC) | Polymer Matrix | 31.5% | Forms the solid, flexible backbone of the membrane [1]. |
| Tetrahydrofuran (THF) | Solvent | - | Used to dissolve the cocktail before casting [1]. |
Here are solutions to some frequently encountered problems:
Problem: Non-Nernstian or Sluggish Response Slope
Problem: No Response or Very Low Sensitivity
Problem: Drifting or Unstable Potentials
Problem: Long Response Time (>15 seconds)
This protocol can be provided as a ready-to-use guide for determining Methacycline Hydrochloride in pharmaceutical tablets [1].
Sample Preparation:
Measurement:
Quantification:
For accurate quantitative analysis, using a certified reference material (CRM) is essential. The table below summarizes a available pharmaceutical secondary standard for Methacycline hydrochloride.
| Product Name | Catalog Number | Supplier | Format | Storage | Qualification |
|---|---|---|---|---|---|
| This compound Pharmaceutical Secondary Standard [1] | PHR1594 | Sigma-Aldrich (MilliporeSigma) | 1 g, neat | -10 to -25°C [1] | Certified Reference Material (CRM), qualified per ISO 17034 and ISO/IEC 17025; multi-traceable to USP [1] |
The molecular formula of this compound is C22H23ClN2O8, with a molecular weight of 478.88 g/mol [2]. It presents as a yellow crystalline powder [2].
The stability of tetracycline antibiotics, including Methacycline, is highly dependent on the solution conditions. This is a critical factor for preparing reliable standard solutions.
Based on the information gathered, here is a logical workflow to prepare and use a this compound standard solution. You should verify and optimize the specific volumes and concentrations for your particular analytical method.
Here are answers to some frequently asked questions that may arise during your work with this compound.
Q1: Why is my standard solution showing a change in color over time? A change to a more intense yellow color typically indicates degradation. Tetracycline antibiotics are unstable in both strong acidic and alkaline solutions, leading to the formation of colored degradation products like anhydrotetracycline (acidic) or isotetracycline (alkaline) [3] [4]. Ensure you are using a solvent with a suitable pH, preparing the solution fresh, and protecting it from light.
Q2: How can I improve the stability of my standard solution? To enhance stability:
Q3: What is a suitable mobile phase for HPLC analysis of Methacycline? While a specific mobile phase was not listed, the CRM is certified as suitable for HPLC analysis [1]. Methods for other tetracyclines often use acidified aqueous buffers mixed with organic modifiers like acetonitrile or methanol. You may need to consult specialized chromatography databases or literature for a published method for Methacycline.
Q1: What are the critical storage conditions for methacycline hydrochloride? Adherence to specific storage conditions is vital for maintaining the chemical integrity and biological activity of this compound.
| Condition | Specification | Rationale & Supporting Evidence |
|---|---|---|
| Temperature | -20°C, sealed storage [1] | Long-term storage at deep freeze temperatures minimizes thermal degradation. |
| Form | Neat (solid, dry powder) [1] | Stability is highest in the solid, anhydrous form. |
| Moisture | Store away from moisture [1] | Prevents hydrolytic degradation, a common pathway for many pharmaceuticals [2]. |
| Solution Stability | -80°C for 6 months; -20°C for 1 month (in DMSO, sealed) [3] | Stock solutions are less stable; store at ultra-low temperatures in airtight conditions to prevent solvent-related degradation and water absorption. |
Q2: What are the known pathways of methacycline degradation? Methacycline can degrade through several pathways, with hydrolysis being a primary concern [2]. Its complex polycyclic structure is also susceptible to oxidative degradation [4]. In solid dosage forms or suspensions where the drug concentration remains constant, degradation may follow pseudo-zero-order kinetics [2].
Recent research highlights a novel biodegradation method using Biogenic Mn Oxides (BMOs). An engineered Pseudomonas strain produces a BMO aggregate (identified as micro-/nanostructured ramsdellite, MnO₂) that can completely degrade methacycline within 24 hours in laboratory trials [4]. The presence of metal ions like Mg²⁺, Cu²⁺, Ni²⁺, and Co²⁺ can inhibit this degradation efficiency [4].
Q3: How is the degradation kinetic study of pharmaceuticals like methacycline systematically conducted? Degradation kinetic studies are essential for determining a drug's shelf-life and identifying optimal storage conditions [2]. The systematic workflow for such a study is as follows:
Objective: To predict the shelf-life of methacycline under various environmental conditions by determining the order of its degradation reaction and calculating key kinetic parameters [2].
This protocol is based on recent research demonstrating complete degradation of methacycline using Biogenic Mn Oxides (BMOs) [4].
Objective: To evaluate the efficiency of a BMO composite in degrading methacycline in an aqueous solution.
Materials:
Procedure:
Troubleshooting Notes:
The table below summarizes the core characteristics of Methacycline and Tetracycline based on the information available.
| Feature | Methacycline | Tetracycline |
|---|---|---|
| Drug Class | Semi-synthetic tetracycline (second-generation) [1] [2] | Natural tetracycline (first-generation) [1] |
| Mechanism of Action | Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit [3] [4]. | Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit [1]. |
| Antimicrobial Spectrum | Broad-spectrum; Gram-positive and Gram-negative bacteria [2] [5]. | Broad-spectrum; Gram-positive and Gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae [1]. |
| General Potency | Reported to be more active than Tetracycline against some bacterial strains [3] [5]. | The reference standard against which earlier derivatives were compared [1]. |
| Primary Resistance Mechanisms | Efflux pumps, ribosomal protection proteins [4]. | Efflux pumps, ribosomal protection proteins [1]. |
While comprehensive, side-by-side quantitative data is scarce in the search results, here are the key experimental findings and their associated protocols.
Comparative Activity (1972 Study): A study from 1972 concluded that Methacycline, Oxytetracycline, Chlortetracycline, Tetracycline, and Demethylchlortetracycline had similar activities against a range of bacterial and L-forms, with all five tetracyclines generally being more active against L-forms than their parent bacterial forms [5].
Analytical Method for Methacycline (2005 Protocol): A sensitive method for measuring Methacycline in plasma highlights the need for specific handling.
The following diagram illustrates the primary mechanism shared by both antibiotics and the common bacterial resistance pathways, based on the descriptions in the search results.
For a rigorous comparison guide, you will need to supplement the information above with data from modern sources. Here are some points to consider:
The table below summarizes the key characteristics of Methacycline and Oxytetracycline.
| Feature | Methacycline | Oxytetracycline |
|---|---|---|
| Chemical Names | Metacycline, 6-methylene-5-oxytetracycline [1] [2] | 5-Hydroxytetracycline [2] |
| Generation | Second-generation tetracycline [3] | First-generation tetracycline [2] [3] |
| Status | Not US-approved; approved in other regions [1] | Marketed [2] |
| Primary Use | Treatment of acute bacterial exacerbations of chronic bronchitis [1] | Broad-spectrum antibiotic used in human and veterinary medicine [4] [5] [6] |
| Mechanism of Action | Binds to the 30S ribosomal subunit, inhibiting aminoacyl-tRNA attachment and protein synthesis [7] [1] [8] | Binds to the 30S ribosomal subunit, inhibiting protein synthesis [4] [2] |
| Semisynthetic Origin | Yes, derived from oxytetracycline [4] | No, a natural product from Streptomyces rimosus [4] [2] [3] |
| Role in Synthesis | A direct precursor in the chemical synthesis of Doxycycline [4] | The natural parent compound; biosynthetic precursor to Methacycline [4] |
| Protein Binding | 75-78% [1] | Information not specified in search results |
| Absorption | ~58% absorbed [1] | Information not specified in search results |
| Half-life | ~14 hours [1] | Varies by species and formulation; ~7-11 hours in calves, ~28 hours for long-acting formulation in goats [5] [6] |
Although direct comparative studies are limited, the following experimental data highlights key aspects of each drug's profile.
A sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed and validated for determining Methacycline levels in human plasma, crucial for pharmacokinetic studies [7].
This experimental workflow for quantifying methacycline in plasma can be visualized as follows:
Oxytetracycline is not only a first-generation antibiotic but also a biosynthetic precursor to second-generation tetracyclines. Its biosynthesis in Streptomyces rimosus involves a type II polyketide synthase system [4]. Methacycline is a semisynthetic antibiotic derived from Oxytetracycline [4]. Furthermore, Methacycline itself is a key chemical intermediate in the industrial synthesis of Doxycycline, a widely used second-generation tetracycline [4] [3]. This relationship is key to understanding their development.
Both Methacycline and Oxytetracycline share a core mechanism of action, which is characteristic of the tetracycline class.
The following diagram illustrates the primary, shared bacteriostatic mechanism of both antibiotics.
Both drugs function by binding reversibly to the 16S rRNA component of the bacterial 30S ribosomal subunit [1] [4] [8]. This binding blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, preventing the addition of new amino acids to the growing peptide chain [7] [8] [2]. This inhibition of protein synthesis is ultimately bacteriostatic, halting bacterial growth and allowing the host's immune system to clear the infection [8].
The clinical utility of tetracyclines has been hampered by the emergence of bacterial resistance. The primary mechanisms are consistent across the class and affect both Methacycline and Oxytetracycline [2]:
The table below summarizes key characteristics of methacycline and other selected tetracyclines based on the information available.
| Tetracycline | Generation | CAS Number | Molecular Formula | Key Features / Notes |
|---|---|---|---|---|
| Methacycline [1] [2] [3] | Second (Semi-synthetic) | 3963-95-9 [1] | C₂₂H₂₂N₂O₈•HCl [1] | A broad-spectrum, semisynthetic antibiotic; in some cases, it may be better tolerated than earlier tetracyclines [2]. |
| Tetracycline [3] | First (Naturally derived) | - | C₂₂H₂₄N₂O₈ | The original prototype from which others are derived [3]. |
| Doxycycline [3] [4] | Second (Semi-synthetic) | - | C₂₂H₂₄N₂O₈ | Improved absorption, longer half-life; currently the most commonly used tetracycline [2] [4]. |
| Minocycline [3] | Second (Semi-synthetic) | - | C₂₃H₂₇N₃O₇ | Broad-spectrum activity, including against some resistant bacteria; used as a starting material for novel derivatives [5] [3]. |
| Tigecycline [5] [3] | Third (Glycylcycline) | - | C₂₉H₃₉N₅O₈ | A "last-resort" antibiotic effective against bacteria resistant to earlier generations, including those with common efflux pump and ribosomal protection resistance mechanisms [5]. |
All tetracyclines, including methacycline, share a primary mechanism of action but face challenges from bacterial resistance.
Mechanism of Action: Tetracyclines inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby blocking the addition of amino acids to the growing peptide chain and halting protein production [1] [6] [3]. This action is bacteriostatic (it inhibits bacterial growth rather than directly killing the cells) [6].
Major Resistance Mechanisms: The widespread use of tetracyclines has led to significant bacterial resistance, primarily through two well-documented mechanisms [5] [6] [3]:
The following diagram illustrates these core mechanisms.
The most detailed methodological information comes from a 2005 study that developed a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for determining Methacycline in human plasma [1]. The key parameters of this method are summarized below.
| Parameter | Details/Value |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] |
| Application | Bioequivalence study of two 300 mg tablet formulations in 18 healthy volunteers [1] |
| Sample Matrix | Human plasma [1] |
| Sample Volume | 0.5 mL [1] |
| Sample Preparation | Protein precipitation with 10% Trichloroacetic acid in methanol [1] |
| Internal Standard | Oxytetracycline [1] |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL [1] |
| Chromatographic Run Time | 3.6 minutes per sample [1] |
For researchers interested in implementing this specific method, the experimental workflow and conditions are detailed below.
Figure 1. Experimental workflow for the determination of Methacycline in human plasma using LC-MS/MS.
1. Materials and Reagents:
2. Sample Preparation:
3. Instrumentation and Chromatographic Conditions:
The table below summarizes the validation data from a study aimed at modernizing United States Pharmacopeia (USP) monographs for tetracycline hydrochloride. This provides a benchmark for the typical validation parameters you should target for methacycline [1].
| Validation Parameter | Result for Tetracycline HCl Assay | Result for 4-Epianhydrotetracycline Impurity | Acceptance Criteria Overview |
|---|---|---|---|
| Linearity Range | 80% - 160% of assay concentration [1] | 50% - 150% of specification [1] | Wide range around target concentration |
| Linearity (r-value) | > 0.9998 [1] | > 0.997 [1] | High correlation coefficient |
| Accuracy (% Recovery) | 99% - 101% [1] | 96% - 102% [1] | Recovery close to 100% |
| Precision (RSD) | < 0.6% [1] | < 5.0% [1] | Low relative standard deviation |
The validation of an HPLC method is a systematic process following established guidelines, such as those from the International Council for Harmonisation (ICH). The workflow below outlines the key stages and parameters involved.
For a reversed-phase HPLC (RP-HPLC) method, the experimental setup and specific protocols are as follows:
Method Conditions: A typical RP-HPLC method for tetracyclines uses a C18 column and a mobile phase consisting of a mixture of buffer and organic solvents like methanol or acetonitrile [2]. The pH of the mobile phase is often controlled (e.g., pH 2.8) using agents like orthophosphoric acid to improve peak shape and separation [3]. Detection is usually performed with a UV detector at wavelengths between 255-280 nm [2] [3].
Specificity Protocol: The method should demonstrate its ability to measure the analyte accurately in the presence of other components. This is proven by injecting a blank, placebo, standard, and sample, showing that the analyte peak is pure and free from interference [1]. For stability-indicating methods, the analyte peak should also be well-resolved from its degradation products (formed under stress conditions like heat, light, or acid/base hydrolysis) [4] [2].
Linearity & Range Protocol: Prepare a series of standard solutions at at least five different concentration levels across the expected range (e.g., 80% to 160% of the assay concentration). The peak response is plotted against concentration, and the linearity is evaluated via the correlation coefficient (r²) and the y-intercept [1].
Accuracy (Recovery) Protocol: The accuracy is determined by a recovery study. A known amount of the reference standard is spiked into a placebo at levels such as 80%, 100%, and 120% of the target concentration. The recovery percentage is calculated by comparing the measured value to the known added amount, with a target of 98-102% [1].
Precision Protocol:
Since a direct method for methacycline was not found, here are practical steps to establish your own validated method:
While direct data for Methacycline HCl is unavailable, the validation methodology for another drug, Dronedarone Hydrochloride, is thoroughly documented and follows ICH guidelines [1]. You can adapt this experimental protocol for Methacycline HCl.
The core process for a recovery study to validate an analytical method involves the following workflow:
The detailed experimental protocol is as follows:
When you obtain your experimental results for Methacycline HCl, you can present them in a clear, structured table for easy comparison with other methods or antibiotics. The table below is a template based on the data found for Dronedarone HCl [1].
Table: Template for Reporting Accuracy and Recovery Data
| Spike Level (%) | Number of Samples (n) | Amount Added (µg/mL) | Amount Found (Mean µg/mL) | Recovery (%) | Mean Recovery (%) | RSD (%) |
|---|---|---|---|---|---|---|
| 50% | 3 | [Your Value] | [Your Value] | [Your Value] | [Your Value] | [Your Value] |
| 100% | 3 | [Your Value] | [Your Value] | [Your Value] | [Your Value] | [Your Value] |
| 150% | 3 | [Your Value] | [Your Value] | [Your Value] | [Your Value] | [Your Value] |
The table below summarizes key findings from a 1979 comparative study on this compound capsules and tablets [1].
| Formulation Type | Key Finding on Dissolution/Release Rate | Impact of Storage | Impact of Mass Packing |
|---|---|---|---|
| Capsules (with Granulate) | Consistent and expected drug release | No significant change in release rate over time | Marked decrease in release rate if mass packing coefficient increased above 1.38 |
| Capsules (with Powder) | Initial drug release met specifications | Rate of antibiotic liberation decreased during storage | Information not specified in the abstract |
| Tablets | No direct correlation found between disintegration time and dissolution rate | Information not specified in the abstract | Information not specified in the abstract |
For the 1979 study titled "Comparative evaluation of this compound capsules and tablets according to their dissolubility and rate of solution," the researchers employed the following core methodologies [1]:
Although the direct comparative data for methacycline is dated, the principles and technologies for such evaluations have advanced significantly. Here is the modern context for understanding drug product performance.
The following diagram synthesizes information from the search results to illustrate the logical relationship between formulation choices, physical properties, and the resulting dissolution performance.
The following table summarizes the key details of the identified Methacycline Hydrochloride reference standards from USP and BP. A European Pharmacopoeia (EP) standard was not found in the search results.
| Pharmacopeia | Catalog Number | Package Size | Storage Conditions | Status / Price |
|---|---|---|---|---|
| USP [1] [2] | 1397006 | 200 mg [1] | -20°C [2] | In Stock, $259.00 [1] |
| BP [3] [4] | 911 | 25 mg [3] | 2-8°C [3] [4] | Out of Stock, £102.00 [3] |
| Pharmaceutical Secondary Standard [5] | PHR1594 | 1 g [5] | -10 to -25°C [5] | Available, price not listed |
While a full comparison of methodologies is not available, the USP monographs provide a specific experimental protocol for analyzing this compound Capsules, which illustrates the application of the USP reference standard [6].
The following diagram outlines the core workflow of this assay procedure:
To build a comprehensive comparison guide, you may need to consult the primary pharmacopeia documents directly. Here are some suggestions:
The table below outlines the core specifications for a Methacycline Hydrochloride Pharmaceutical Secondary Standard, which is a type of CRM.
| Feature | Specification |
|---|---|
| Product Name | This compound (Pharmaceutical Secondary Standard) [1] |
| Certification | Certified Reference Material (CRM) [1] |
| Primary Standard Traceability | Multi-traceable to USP (USP 1397006) and EP primary standards [1] |
| Qualification | Produced and certified per ISO 17034 & ISO/IEC 17025 [1] |
| Intended Use | Quality control, pharma release testing, method development [1] |
| Analytical Techniques | HPLC: suitable, Gas chromatography: suitable [1] |
For any CRM, the methods and specifications in documentary standards are critical. The USP Monograph for this compound Capsules provides official testing protocols. The workflow below summarizes the key analytical procedures from identification to assay.
The official methods require the use of a USP Reference Standard like USP this compound RS (Catalog #1397006) [2] [3] as the primary benchmark in analyses like the Assay and Dissolution tests [3].
Since a direct product comparison is not available, you can build one using the following approaches:
The following table summarizes the quantitative data from a study that developed a potentiometric sensor for analyzing this compound [1] [2]:
| Parameter | Value |
|---|---|
| Analyte | This compound |
| Analytical Method | Direct Potentiometry using an Internal Solid Contact Sensor |
| Reported RSD | 0.7% (n=4) |
| Average Recovery | 100.1% |
| Linear Concentration Range | 6.4 × 10⁻⁶ M to 3.0 × 10⁻³ M |
| Detection Limit | 4.4 × 10⁻⁶ M |
This RSD of 0.7% indicates high precision and repeatability for this specific analytical method, suggesting the sensor produces very consistent results for the quantitative analysis of this compound in tablets [1] [2].
The research employed a direct potentiometry method, which is an electrochemical technique used to determine the concentration of an ion in a solution. Below is a workflow of the sensor preparation and measurement process:
The experimental procedure can be summarized as follows [1] [2]:
The table below summarizes the key performance characteristics of a Methacycline hydrochloride ion-selective electrode based on an ion-pair compound of methacycline-tetraphenylborate (MC-TPB) and a PVC membrane plasticized with dioctylphtalate (DOP). The values were determined under optimized conditions (pH 2.6) [1].
| Parameter | Value |
|---|---|
| Linear Response Range | 6.0 × 10⁻⁶ M to 3.0 × 10⁻² M |
| Slope (at 25°C) | 52.9 mV per decade |
| Detection Limit | 3.4 × 10⁻⁶ M |
| Response Time | < 15 seconds |
| Working pH Range | Up to pH 3 |
The selectivity of this electrode was evaluated against several common ions and excipients. The selectivity coefficient (log Kᵖᵒᵗ) indicates the electrode's response to an interfering ion (J) compared to the primary ion (Methacycline). A more negative value signifies better selectivity. The data shows excellent selectivity for the substances listed [1].
| Interfering Ion (J) | Selectivity Coefficient (log Kᵖᵒᵗ) |
|---|---|
| Na⁺ | -4.32 |
| K⁺ | -4.18 |
| Ca²⁺ | -4.41 |
| Lactose | -3.82 |
| Glucose | -3.78 |
| Soluble Starch | -4.26 |
| Citric Acid | -3.65 |
The methodology for fabricating the electrode and determining its selectivity coefficients is as follows [1]:
The workflow for this experimental process is summarized in the diagram below.
The same research also developed and briefly characterized electrodes using different ion-pair compounds. The MC-TPB-based electrode (Electrode A) showed superior performance, as summarized below [1].
| Electrode | Electroactive Material | Plasticizer | Linear Range (M) | Slope (mV/decade) |
|---|---|---|---|---|
| Electrode A | Methacycline-Tetraphenylborate (MC-TPB) | Dioctylphtalate (DOP) | 6.0×10⁻⁶ to 3.0×10⁻² | 52.9 |
| Electrode B | Methacycline-Silicotungstate (MC-SiT) | Dioctylphtalate (DOP) | 3.0×10⁻⁵ to 3.0×10⁻² | 38.5 |
| Electrode C | Methacycline-Phosphotungstate (MC-PT) | Dibutyl Phthalate (DBP) | 8.0×10⁻⁵ to 3.0×10⁻² | 26.5 |
The table below summarizes the key performance characteristics of the methacycline hydrochloride ion-selective PVC membrane electrode as reported in the study [1].
| Performance Characteristic | Result / Value |
|---|---|
| Electroactive Material | Methacycline-tetraphenylborate (MC-TPB) ion-pair [1] |
| Plasticizer | Dioctyl phthalate (DOP) [1] |
| Optimal pH Condition | pH 2.6 [1] |
| Linear Response Range | ( 6.0 \times 10^{-6} , \text{M} ) to ( 3.0 \times 10^{-2} , \text{M} ) [1] |
| Slope (at 25°C) | 52.9 mV per decade [1] |
| Detection Limit | ( 3.4 \times 10^{-6} , \text{M} ) [1] |
| Response Time | < 15 seconds [1] |
| Recovery | 99.2% to 101.2% [1] |
| Comparison Method | Official high-performance liquid chromatography (HPLC) method [1] |
| Application Example | Determination in pharmaceutical tablet formulations [1] |
Here are the detailed experimental protocols for fabricating and validating the this compound membrane electrode [1]:
Electrode Fabrication
Validation and Measurement
The following diagram illustrates the key stages in constructing and using the this compound membrane electrode.